1,5-Difluoro-2-iodo-4-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLTNBMONMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,5-Difluoro-2-iodo-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Difluoro-2-iodo-4-methylbenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details a robust and high-yield synthetic protocol via electrophilic iodination of 2,4-difluorotoluene. Furthermore, it outlines a complete analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound, incorporating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Aryl Iodides
Polyfunctionalized aromatic compounds, particularly those incorporating both fluorine and iodine substituents, are of paramount importance in modern medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.
This compound is a prime example of such a valuable building block. Its unique substitution pattern makes it an attractive precursor for the synthesis of complex molecules with potential applications in various therapeutic areas. This guide aims to provide a detailed and practical resource for the reliable synthesis and thorough characterization of this important chemical entity.
Synthesis of this compound: A Guided Protocol
While traditional methods like the Sandmeyer reaction starting from the corresponding aniline are viable, a more direct and efficient approach for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 2,4-difluorotoluene. This method offers high regioselectivity and excellent yields.
Causality of Experimental Choices
The choice of N-iodosuccinimide (NIS) as the iodinating agent is predicated on its ability to generate an electrophilic iodine species in the presence of a strong acid, such as trifluoroacetic acid (TFA). TFA acts as both the solvent and the catalyst, protonating NIS to enhance its electrophilicity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of 2,4-difluorotoluene attacks the iodonium ion. The regioselectivity, with iodination occurring at the 2-position, is directed by the activating and ortho-, para-directing methyl group and the deactivating but ortho-, para-directing fluorine atoms.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
2,4-Difluorotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Hexane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorotoluene (1.0 eq) in trifluoroacetic acid.
-
Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Extract the aqueous layer with hexane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford this compound as a pure compound. A reported yield for a similar reaction is in the range of 90%.
Characterization: A Self-Validating Analytical Approach
A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive analytical dataset.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅F₂I |
| Molecular Weight | 254.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 203.4 °C (Predicted) |
| Density | Approximately 1.865 g/cm³ (Predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | t | 1H | Ar-H |
| ~6.79 | t | 1H | Ar-H |
| ~2.22 | s | 3H | -CH ₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected, which can further aid in structural assignment.
| Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Assignment |
| ~160-165 | dd | C -F |
| ~158-163 | dd | C -F |
| ~130-135 | d | C -H |
| ~115-120 | d | C -H |
| ~125-130 | s | C -CH₃ |
| ~90-95 | s | C -I |
| ~20-25 | s | -C H₃ |
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds, offering a wide chemical shift range and high sensitivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 254
-
Key Fragmentation Patterns:
-
Loss of an iodine atom: [M - I]⁺ (m/z = 127)
-
Loss of a methyl group: [M - CH₃]⁺ (m/z = 239)
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1300-1100 | C-F stretch |
| Below 800 | C-I stretch |
Characterization Workflow
Caption: Comprehensive characterization workflow for this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via direct iodination of 2,4-difluorotoluene. The provided step-by-step protocol, coupled with a thorough characterization workflow, offers a complete and practical resource for chemists in the pharmaceutical and agrochemical industries. The strategic importance of this fluorinated and iodinated building block in the construction of complex molecular architectures underscores the value of a well-documented and reproducible synthetic and analytical procedure.
References
-
Sandmeyer Reaction: For a general overview of the Sandmeyer reaction, a plausible alternative synthetic route. Source: Wikipedia, URL: [Link]
-
Diazotization: For a detailed explanation of the diazotization of primary aromatic amines, a key step in the Sandmeyer reaction. Source: Organic Chemistry Portal, URL: [Link]
-
NMR Spectroscopy: For a general introduction to NMR spectroscopy and its principles. Source: Chemistry LibreTexts, URL: [Link]
-
Mass Spectrometry: For an overview of mass spectrometry and fragmentation patterns. Source: Chemguide, URL: [Link]
-
Infrared Spectroscopy: For a guide to interpreting IR spectra. Source: Shimadzu, URL: [Link]
Introduction: The Strategic Value of a Multifunctional Reagent
An In-depth Technical Guide to 1,5-Difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0): A Versatile Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency and precision of molecular construction are paramount. The strategic selection of starting materials can dramatically influence the trajectory of a drug discovery program. This compound stands out as a particularly valuable building block, embodying a design philosophy where multiple functionalities converge to offer synthetic versatility. The presence of two electron-withdrawing fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the methyl group provides a lipophilic anchor and steric influence.[1] Critically, the carbon-iodine bond serves as a highly reactive and selective "handle" for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's properties, applications, and the scientific rationale behind its use in complex molecule synthesis.
PART 1: Physicochemical Profile and Laboratory Handling
A thorough understanding of a reagent's physical properties and safety profile is the foundation of its effective and safe utilization in the laboratory.
Physicochemical Data
The key quantitative properties of this compound are summarized below. These values, compiled from various suppliers and predictive models, provide the necessary data for reaction planning and stoichiometry calculations.
| Property | Value | Source(s) |
| CAS Number | 333447-42-0 | [1][2] |
| Molecular Formula | C₇H₅F₂I | [1][2] |
| Molecular Weight | 254.02 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% - 97% | [2][3][4] |
| Predicted Boiling Point | 203.4 ± 35.0 °C | [5] |
| Predicted Density | 1.865 ± 0.06 g/cm³ | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
Storage and Handling Protocols
As a Senior Application Scientist, my experience underscores that the stability and reactivity of specialized reagents are directly linked to their handling.
-
Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[2][5] It is crucial to protect it from light to prevent potential degradation.[2][5] The container should be kept tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Due to its predicted density, it is a relatively heavy liquid, which should be considered when performing transfers. Standard laboratory practice of using clean, dry glassware and syringes is essential to maintain the integrity of the reagent.
Safety and Hazard Management
While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally analogous iodo- and fluoro-aromatic compounds provide a strong basis for hazard assessment.
-
Potential Hazards: Based on similar compounds, this compound should be treated as a substance that can cause skin irritation (H315) and serious eye irritation (H319).[9][10] It may also be harmful if swallowed, inhaled, or in contact with skin.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
PART 2: The Gateway to Molecular Complexity: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more polarizable than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the crucial first step in many catalytic cycles.[11][12]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl structures common in pharmaceuticals.[11][13]
Scientist's Insight: The choice of base is critical in Suzuki couplings. It activates the boronic acid, facilitating the transmetalation step. While many bases work, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) often provide an excellent balance of reactivity, functional group tolerance, and cost-effectiveness for substrates like this.[13]
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1H NMR and 13C NMR spectral data of 1,5-Difluoro-2-iodo-4-methylbenzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of the compound's unique spectral features. By explaining the underlying principles of chemical shifts and spin-spin coupling influenced by fluorine, iodine, and methyl substituents, this guide serves as an authoritative reference for the structural elucidation and quality control of this important chemical intermediate. The methodologies presented herein are grounded in established spectroscopic principles to ensure accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a highly substituted aromatic compound whose structural complexity makes it a valuable building block in organic synthesis. The presence of multiple, electronically distinct substituents—two electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methyl group—creates a unique electronic environment within the benzene ring. This substitution pattern is of significant interest in the synthesis of novel pharmaceutical agents and advanced materials where precise control over molecular properties is paramount.
NMR spectroscopy is the definitive technique for the unambiguous structural confirmation of such molecules.[1] The ¹H and ¹³C NMR spectra provide a detailed electronic and topological map of the molecule. However, the interplay of various substituent effects and, notably, the presence of spin-active ¹⁹F nuclei, introduces complexities that require a nuanced interpretation. This guide deconstructs these complexities, explaining the causality behind the observed spectral patterns.
Foundational Principles: Interpreting the NMR Spectra of a Multifunctional Aromatic System
The NMR spectrum of this compound is governed by several key factors:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus.[2] Electron-withdrawing groups (like fluorine and iodine) decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (like the methyl group) increase electron density, "shielding" nuclei and shifting their signals upfield.[2]
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of adjacent nuclei through the bonding electrons results in the splitting of NMR signals. In this molecule, we observe not only proton-proton (¹H-¹H) coupling but also significant proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the interacting nuclei.[2][3]
-
The Heavy Atom Effect: The iodine atom, due to its large number of electrons, induces an upfield shift (shielding) on the carbon to which it is directly attached (the ipso-carbon). This is a well-documented phenomenon known as the "heavy atom effect."
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and one in the aliphatic region. The asymmetry of the molecule renders the two aromatic protons (H-3 and H-6) chemically non-equivalent.[4][5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-3 | ~7.35 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 4.5 Hz | This proton is meta to H-6 and meta to the fluorine at C-5. The downfield shift is influenced by the adjacent iodine and the fluorine at C-1. |
| H-6 | ~7.05 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.5 Hz | This proton is ortho to the fluorine at C-5, resulting in a larger ³J coupling. It is shielded relative to H-3 by the para-methyl group. |
| -CH₃ | ~2.28 | Singlet (or narrow doublet) | ⁴J(H,F) ≈ 1-2 Hz (potential) | Located in the typical benzylic proton region.[4][5] May exhibit a small long-range coupling to the fluorine at C-5. |
Causality of ¹H Spectral Features:
-
H-3 Signal: The chemical shift of H-3 is pushed downfield due to the cumulative deshielding effects of the ortho-iodine and para-fluorine substituents. Its multiplicity arises from a small four-bond (meta) coupling to H-6 and a four-bond coupling to the fluorine at C-5.
-
H-6 Signal: The H-6 proton signal is most significantly influenced by the ortho-fluorine at C-5, resulting in a characteristic ³J(H,F) coupling of approximately 8.5 Hz. Its chemical shift is a balance between the deshielding effect of the adjacent fluorine and the shielding effect of the para-methyl group.
-
Methyl Signal: The methyl protons appear as a sharp singlet, consistent with protons on a carbon attached to an aromatic ring.[4][5] Any observable coupling to the meta-fluorine would be small.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The most prominent features are the very large one-bond carbon-fluorine couplings (¹JCF) and smaller long-range couplings.[7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constants (J, Hz) | Rationale for Assignment |
| C-1 | ~160 | Doublet (d) | ¹J(C,F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |
| C-2 | ~90 | Doublet (d) | ²J(C,F) ≈ 25 Hz | The ipso-carbon attached to iodine is significantly shielded by the heavy atom effect. It shows a two-bond coupling to the fluorine at C-1. |
| C-3 | ~128 | Doublet of doublets (dd) | ³J(C,F) ≈ 8 Hz, ³J(C,F) ≈ 5 Hz | Aromatic CH carbon, coupled to both fluorine atoms. |
| C-4 | ~135 | Triplet-like (t) or (dd) | ³J(C,F) ≈ 4 Hz, ³J(C,F) ≈ 4 Hz | Quaternary carbon attached to the methyl group, showing coupling to both fluorine atoms. |
| C-5 | ~158 | Doublet (d) | ¹J(C,F) ≈ 245 Hz | Directly attached to fluorine, similar to C-1. |
| C-6 | ~118 | Doublet (d) | ²J(C,F) ≈ 22 Hz | Aromatic CH carbon ortho to the fluorine at C-5, resulting in a significant two-bond C-F coupling. |
| -CH₃ | ~20 | Singlet or narrow multiplet | Typical chemical shift for a methyl group attached to an aromatic ring. |
Causality of ¹³C Spectral Features:
-
Fluorinated Carbons (C-1, C-5): These carbons exhibit the largest downfield shifts and are split into doublets with very large ¹J(C,F) coupling constants, which is a definitive diagnostic feature for carbons directly bonded to fluorine.[8]
-
Iodinated Carbon (C-2): The heavy atom effect of iodine causes a pronounced upfield shift for C-2, placing it in an unusually shielded region for an aromatic carbon (~90 ppm).
-
Quaternary and Protonated Carbons: The remaining carbons (C-3, C-4, C-6) appear in the expected aromatic region (115-140 ppm) and their signals are split by two- and three-bond couplings to the two fluorine atoms, providing crucial connectivity information.[4][5]
Experimental Protocols for High-Fidelity NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid spectral overlap from impurities.
-
Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for neutral organic molecules.[9][10][11][12]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[9]
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe for the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.[7]
-
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Visualizing Molecular Structure and Analytical Workflow
Diagrams provide a clear visual representation of the molecular structure and the analytical process.
Caption: Numbered structure of this compound.
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound present a rich source of structural information. The key diagnostic features include: two distinct doublet of doublets in the ¹H aromatic region with characteristic H-F couplings, a highly shielded ¹³C signal for the iodinated carbon (~90 ppm), and two highly deshielded ¹³C signals for the fluorinated carbons (~160 ppm), both showing very large one-bond C-F coupling constants. A thorough understanding of these spectral signatures, as detailed in this guide, is essential for any scientist working with this compound, enabling confident structural verification and purity assessment.
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Introduction: Contextualizing the Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene
This compound is a poly-halogenated aromatic compound, a structural motif frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise characterization of such molecules is a cornerstone of drug development and quality control, ensuring the identity, purity, and stability of synthetic intermediates and final products. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minimal sample quantities.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind instrumental choices and interpret the resulting spectral data based on the fundamental principles of ion chemistry. The objective is to equip researchers and scientists with both the practical methodology and the theoretical understanding required to confidently analyze this and structurally related compounds.
Part 1: Foundational Principles and Experimental Design
The analytical strategy for a molecule like this compound is dictated by its inherent chemical properties: it is a relatively small, non-polar, and volatile organic molecule. These characteristics make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI).
Why Electron Ionization (EI)?
Electron Ionization is a robust and widely utilized "hard" ionization technique that imparts significant energy to the analyte molecule.[1] A beam of high-energy electrons (typically 70 eV) bombards the sample, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[2] The excess energy deposited during this process induces extensive and reproducible fragmentation. This fragmentation is not random; it follows predictable pathways governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For structural elucidation, this complex fragmentation pattern serves as a molecular fingerprint, providing rich information beyond just the molecular weight.[1]
While softer ionization techniques like Electrospray Ionization (ESI) are indispensable for large, polar, and non-volatile molecules, they are less suited for this analyte. Furthermore, ESI can introduce analytical artifacts with iodinated compounds. Studies have shown that using common mobile phase additives like formic acid during ESI analysis can induce deiodination within the ion source, complicating spectral interpretation.[3][4] Therefore, EI remains the method of choice for achieving clear structural characterization of this compound.
The overall analytical workflow is a well-established pipeline designed for efficiency and reproducibility.
Caption: High-level experimental workflow for GC-MS analysis.
Part 2: Detailed Experimental Protocol
This protocol outlines a standard procedure for the GC-MS analysis of this compound. The parameters provided are a robust starting point and may be optimized for specific instrumentation.
1. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble. Dichloromethane or Hexane are excellent first choices.
-
Concentration: Prepare a dilute solution of the sample at approximately 10-100 µg/mL. High concentrations can lead to detector saturation and column overload.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards and an internal standard solution.
2. GC-MS Instrumentation and Parameters
-
System: A standard benchtop Gas Chromatograph coupled to a single Quadrupole Mass Spectrometer.
-
Injection:
-
Mode: Split/Splitless (Split mode is preferred for screening to avoid column overload).
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Gas Chromatography:
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400 (to ensure capture of both small fragments and the molecular ion).
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector filament).
-
Part 3: Interpretation of the Mass Spectrum
The mass spectrum of this compound (C₇H₅F₂I) is predicted to exhibit several key features that confirm its structure. The monoisotopic mass of this molecule is approximately 254.95 Da.
Molecular Ion (M⁺•)
The first crucial peak to identify is the molecular ion peak. For this compound, it will appear at m/z 254 . Aromatic structures are highly stable, and thus, the molecular ion peak is expected to be clearly visible and relatively intense.[5] Iodine and fluorine are monoisotopic, which simplifies the spectrum as there are no characteristic isotopic patterns like the M+2 peaks seen with chlorine or bromine compounds.[6] A small M+1 peak at m/z 255 will be present due to the natural abundance of ¹³C.
Predicted Fragmentation Pathways
The fragmentation pattern is dictated by the bond energies within the molecule. The Carbon-Iodine bond is the weakest link and, therefore, the most likely site for initial fragmentation.
Caption: Key fragmentation pathways under Electron Ionization.
Analysis of Key Fragments:
-
m/z 127 ([C₇H₅F₂]⁺): This fragment arises from the loss of an iodine radical (•I) from the molecular ion. The C-I bond is significantly weaker than the C-F, C-C, and C-H bonds of the aromatic ring, making this cleavage the most favorable fragmentation pathway.[6] Consequently, the peak at m/z 127 is predicted to be the base peak (the most abundant ion) in the spectrum. The observation of a mass loss of 127 units from the molecular ion is a strong indicator of an iodine-containing compound.[2]
-
m/z 239 ([C₆H₂F₂I]⁺): This peak corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. While this C-C bond cleavage is less favorable than C-I scission, this fragment should still be observable with moderate intensity.
-
m/z 127 ([I]⁺): A peak at m/z 127 corresponding to the iodine cation itself may be present.[6] However, in EI-MS of alkyl halides, the positive charge typically remains with the more stable organic fragment, so this peak is often of very low intensity.[6]
Summary of Predicted Mass Spectrum Data
| m/z Ratio | Proposed Ion Fragment | Formula | Notes |
| 254 | Molecular Ion | [C₇H₅F₂I]⁺• | Confirms the molecular weight of the compound. |
| 239 | [M - CH₃]⁺ | [C₆H₂F₂I]⁺ | Loss of the methyl group. |
| 127 | [M - I]⁺ | [C₇H₅F₂]⁺ | Loss of the iodine atom. Predicted to be the base peak due to weak C-I bond. |
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using GC-MS with Electron Ionization. This methodology provides a definitive molecular weight from the molecular ion peak (m/z 254) and a rich, predictable fragmentation pattern essential for structural confirmation. The hallmark of the spectrum is the facile cleavage of the C-I bond, leading to a predicted base peak at m/z 127. By understanding the principles of ionization and fragmentation, researchers can leverage this powerful analytical technique for the unambiguous identification and quality assessment of this important chemical entity.
References
-
Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry. [Link]
-
Lauritsen, F. R., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
Clark, J. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reusch, W. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Memorial University of Newfoundland. [Link]
-
PubMed. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
-
ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]
-
NIST. (n.d.). Benzene, iodo-. NIST WebBook. [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
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- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
initial reactivity studies of 1,5-Difluoro-2-iodo-4-methylbenzene
An In-Depth Technical Guide to the Initial Reactivity Studies of 1,5-Difluoro-2-iodo-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and initial reactivity profile of this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery, leveraging the unique electronic properties of its fluorine substituents to modulate molecular characteristics.[1][2][3] This document outlines detailed, field-proven protocols for its synthesis via a Sandmeyer-type reaction and explores its potential in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as its propensity for nucleophilic aromatic substitution (SNAr). The causality behind experimental design, predicted characterization data, and potential challenges are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile intermediate.
Introduction and Strategic Importance
The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] this compound is a trifunctional aromatic building block, presenting three distinct points for chemical modification: a reactive carbon-iodine bond amenable to a host of cross-coupling reactions, and two carbon-fluorine bonds that, while generally stable, can participate in nucleophilic aromatic substitution under specific conditions. The relative positioning of the fluoro, iodo, and methyl groups creates a unique electronic and steric environment, making a systematic study of its reactivity essential for its effective application in the synthesis of complex molecular architectures.
This guide serves as a foundational document for researchers looking to explore the synthetic utility of this compound. We will begin by detailing a reliable synthesis and move into a series of proposed initial reactivity studies designed to map its chemical behavior.
Synthesis and Characterization
Synthetic Pathway: Diazotization and Iodination
The most logical and established route to this compound is a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with iodide.[2][5][6][7][8] The required precursor, 2,4-difluoro-5-methylaniline, can be synthesized from commercially available starting materials.
Diagram 1: Synthesis of this compound
Caption: Proposed two-step synthesis via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,4-difluoro-5-methylaniline, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Potassium Iodide (KI), Diethyl Ether, Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a stirred solution of concentrated HCl in water at 0-5 °C (ice bath), add 2,4-difluoro-5-methylaniline (1.0 eq).
-
Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, dissolve KI (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a liquid or low-melting solid.[9]
-
Characterization and Spectroscopic Data (Predicted)
| Property | Value |
| CAS Number | 333447-42-0[1][5][6][9] |
| Molecular Formula | C₇H₅F₂I[5][6][9] |
| Molecular Weight | 254.02 g/mol [5][6][9] |
| Appearance | Colorless to pale yellow liquid or solid[9] |
Table 1: Physical and Chemical Properties.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H NMR | ~7.35 | d | J(H,F) ≈ 8-10 | H-6 |
| ~6.85 | d | J(H,F) ≈ 10-12 | H-3 | |
| ~2.30 | s | - | -CH₃ | |
| ¹³C NMR | ~160 (dd) | dd | J(C,F) ≈ 250, J(C,F) ≈ 15 | C-F (C1) |
| ~158 (dd) | dd | J(C,F) ≈ 250, J(C,F) ≈ 15 | C-F (C5) | |
| ~140 (t) | t | J(C,F) ≈ 4 | C-CH₃ (C4) | |
| ~125 (d) | d | J(C,F) ≈ 20 | C-H (C6) | |
| ~115 (d) | d | J(C,F) ≈ 25 | C-H (C3) | |
| ~90 (dd) | dd | J(C,F) ≈ 20, J(C,F) ≈ 5 | C-I (C2) | |
| ~20 | s | - | -CH₃ | |
| ¹⁹F NMR | ~ -110 to -120 | d | J(F,H) ≈ 8-10 | F-1 |
| ~ -115 to -125 | d | J(F,H) ≈ 10-12 | F-5 |
Table 2: Predicted NMR Spectroscopic Data.
-
Mass Spectrometry (EI): Expected M⁺ at m/z = 254.
-
Infrared (IR) Spectroscopy: Characteristic C-F stretching bands around 1200-1300 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.
Initial Reactivity Studies: Cross-Coupling Reactions
The primary site of reactivity on this compound is the carbon-iodine bond, which is susceptible to oxidative addition by palladium(0) catalysts. This makes it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The reaction of this compound with an arylboronic acid is expected to proceed efficiently.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), Potassium Carbonate (K₂CO₃) (2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10][11][12]
Experimental Protocol: Sonogashira Coupling
-
Materials: this compound, Terminal alkyne (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide (CuI) (1-3 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA), THF or DMF.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed solvent (e.g., THF) and base (e.g., TEA).
-
Add the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C until completion.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] The choice of ligand is critical for achieving high yields, especially with potentially challenging substrates.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Amine (e.g., morpholine, 1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), Ligand (e.g., Xantphos, 4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene.
-
Procedure:
-
In a glovebox, charge a reaction tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add toluene, followed by this compound and the amine.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate, filter through celite, and concentrate.
-
Purify the product by column chromatography.
-
Initial Reactivity Studies: Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms on the ring are activated towards nucleophilic attack, although to a lesser extent than if they were positioned ortho or para to a strong electron-withdrawing group like a nitro group. Reactivity at these positions would likely require forcing conditions or very strong nucleophiles.
Causality of Reactivity: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[13] The stability of this intermediate is enhanced by electron-withdrawing groups. While iodine is not a strong withdrawing group by resonance, its inductive effect and the presence of two fluorine atoms render the ring electron-deficient enough to potentially undergo SNAr. The fluorine atom at the C1 position is sterically more accessible than the one at C5.
Experimental Protocol: SNAr with Sodium Methoxide
-
Materials: this compound, Sodium methoxide (NaOMe) (1.5 eq), N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide.
-
Heat the reaction mixture to 100-150 °C and monitor by GC-MS for the appearance of a product with M+ corresponding to the replacement of one fluorine with a methoxy group.
-
Upon completion or stabilization of the reaction, cool the mixture and pour it into water.
-
Extract with diethyl ether, wash the organic layer with brine, dry, and concentrate.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the extent of reaction and regioselectivity.
-
Summary and Outlook
This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and initial reactivity screening. The primary reactivity is centered on the C-I bond, which is expected to readily participate in a range of palladium-catalyzed cross-coupling reactions under standard conditions. The C-F bonds offer opportunities for further functionalization via SNAr, albeit likely requiring more forcing conditions. The protocols and predictive data herein should serve as a robust starting point for any researcher aiming to incorporate this valuable fluorinated scaffold into their synthetic programs.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Grokipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Pawar, S. D., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACE Biolabs. This compound. [Link]
-
O'Hagan, D. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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- 3. hmdb.ca [hmdb.ca]
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- 5. grokipedia.com [grokipedia.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1188412-99-8|1,5-Difluoro-3-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]
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- 13. youtube.com [youtube.com]
The Enigmatic Genesis of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 1,5-Difluoro-2-iodo-4-methylbenzene
Introduction: The Strategic Importance of Fluorinated Aryl Iodides
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a surge in the development of fluorinated pharmaceuticals and advanced materials. Aryl iodides, in parallel, serve as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions to build molecular complexity. The convergence of these two functionalities in a single molecule, such as 1,5-Difluoro-2-iodo-4-methylbenzene, creates a highly valuable building block for the synthesis of complex target structures. Despite its commercial availability and utility, the primary literature detailing the initial discovery and first synthesis of this compound remains elusive. This guide, therefore, presents a comprehensive overview of a plausible and scientifically robust synthetic strategy for its preparation, drawing upon established principles of electrophilic aromatic substitution on highly activated and deactivated benzene rings.
Proposed Synthesis: A Retrosynthetic Analysis and Forward Pathway
The logical starting point for the synthesis of this compound is the commercially available 3,5-difluorotoluene. The core transformation is the regioselective introduction of an iodine atom onto the aromatic ring. A retrosynthetic analysis reveals the key bond disconnection to be the carbon-iodine bond, suggesting an electrophilic iodination of 3,5-difluorotoluene as the most direct approach.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, hinges on the careful selection of an appropriate iodinating agent and reaction conditions to achieve the desired regioselectivity. The two fluorine atoms in 3,5-difluorotoluene are strongly electron-withdrawing and ortho-, para-directing, while the methyl group is electron-donating and also ortho-, para-directing. The interplay of these directing effects will govern the position of iodination. The position between the two fluorine atoms (C2) is the most activated towards electrophilic attack due to the combined directing effects of the methyl group and the para-fluorine atom.
Detailed Experimental Protocol: Electrophilic Iodination of 3,5-Difluorotoluene
This protocol describes a laboratory-scale synthesis of this compound from 3,5-difluorotoluene using iodine and an oxidizing agent.
Materials and Reagents:
-
3,5-Difluorotoluene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,5-difluorotoluene (1.0 eq) in dichloromethane, add iodine (1.1 eq) and periodic acid (0.5 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the purple color of iodine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.
Causality Behind Experimental Choices
The choice of an electrophilic iodination strategy is predicated on the inherent reactivity of the aromatic ring of 3,5-difluorotoluene. The use of molecular iodine in combination with an oxidizing agent, such as periodic acid, is a common and effective method for generating a more potent electrophilic iodine species, believed to be I⁺ or a related equivalent[1]. This is necessary to overcome the deactivating effect of the two fluorine atoms on the aromatic ring. Sulfuric acid acts as a catalyst, further enhancing the electrophilicity of the iodinating agent. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The aqueous workup with sodium thiosulfate is essential to remove any unreacted iodine, while the sodium bicarbonate wash neutralizes the acidic catalyst.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 333447-42-0[2] |
| Molecular Formula | C₇H₅F₂I[2] |
| Molecular Weight | 254.02 g/mol [2] |
| Appearance | Liquid[2] |
| Purity (typical) | >97%[2] |
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
While the historical account of the first synthesis of this compound remains to be unearthed from the annals of chemical literature, a robust and logical synthetic pathway can be confidently proposed. The electrophilic iodination of 3,5-difluorotoluene represents a direct and efficient method for the preparation of this valuable fluorinated building block. The protocol and rationale detailed in this guide provide a solid foundation for researchers and drug development professionals to access this key intermediate for their synthetic endeavors, underscoring the power of predictive synthesis based on fundamental principles of organic chemistry.
References
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024-10-04). [Link]
Sources
A Technical Guide to the Structural Elucidation of 1,5-Difluoro-2-iodo-4-methylbenzene
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1,5-Difluoro-2-iodo-4-methylbenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis with established spectroscopic principles, this guide serves as a self-validating framework for confirming the precise substitution pattern and electronic environment of this complex halogenated aromatic compound.
Introduction: The Analytical Challenge
The structural verification of polysubstituted aromatic rings is a foundational task in synthetic and medicinal chemistry. Compounds like this compound, with a dense arrangement of electronically diverse substituents (two electron-withdrawing fluorine atoms, a bulky and weakly electron-donating iodine atom, and an electron-donating methyl group), present a non-trivial analytical puzzle. The precise placement of these groups dictates the molecule's steric and electronic properties, which are critical for its intended application.
This guide presents a logical workflow for the unambiguous structural determination of the title compound. Our approach is rooted in a predictive framework, where we first hypothesize the spectral outcomes based on established principles of chemical shifts, coupling constants, and fragmentation patterns. We then outline the experimental protocols required to generate the actual data, creating a robust system for verification.
The Elucidation Workflow: A Strategic Overview
The structural confirmation will be achieved through a synergistic application of three core analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.
Caption: A logical workflow for structural elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Experience: The first step in any structural elucidation is to confirm that the sample has the correct molecular weight and, by extension, the correct elemental formula. For a compound containing iodine, Electron Ionization (EI) mass spectrometry is particularly informative. The C-I bond is the weakest in the molecule and its cleavage provides a highly characteristic fragmentation pattern.
Predicted Fragmentation Pattern
The molecular formula of this compound is C₇H₅F₂I, with a monoisotopic mass of 253.94 g/mol . Under EI-MS, we predict the following key fragments:
| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Significance |
| 254 | [C₇H₅F₂I]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 127 | [C₇H₅F₂]⁺ | M⁺• - •I | Base Peak. Loss of the iodine radical is highly favorable, creating a stable aryl cation. This is a hallmark of aromatic iodides.[1] |
| 127 | [I]⁺ | Iodine Cation | A peak at m/z 127 corresponding to I⁺ is also expected, confirming the presence of iodine.[1] |
| 112 | [C₆H₂F₂]⁺ | [M - •I]⁺ - •CH₃ | Loss of a methyl radical from the base peak. |
Trustworthiness: The observation of a molecular ion at m/z 254 and a base peak at m/z 127 would provide very strong evidence for the presence of an iododifluoromethylbenzene isomer. The relative isotopic abundance pattern would also be consistent with the presence of one iodine atom and seven carbon atoms.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument: A standard GC-MS or direct-infusion EI-MS instrument can be used.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300.
-
Verification: Confirm the presence of the molecular ion peak at m/z 254 and the base peak at m/z 127.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the types of bonds present and gaining crucial information about the substitution pattern on the aromatic ring. While it won't reveal the exact positions of the substituents, it can confirm the presence of the aromatic ring and the nature of its substitution.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of an aromatic ring.[2] |
| 3000–2850 | Alkyl C-H Stretch | Confirms the presence of the methyl group.[3] |
| 1600–1475 | Aromatic C=C Ring Stretch | Two to three bands in this region are characteristic of the benzene ring itself.[2] |
| 1250-1150 | Aryl C-F Stretch | A strong, characteristic absorption indicating the presence of fluorine attached to the aromatic ring. |
| 900–675 | Aromatic C-H Out-of-Plane (OOP) Bending | The position of this strong band is highly diagnostic of the ring substitution pattern. For a 1,2,3,5-tetrasubstituted ring, we expect a strong band in the 850-800 cm⁻¹ region, corresponding to the two adjacent free hydrogens.[4] |
Trustworthiness: The presence of both aromatic and aliphatic C-H stretches, coupled with a strong C-F stretch and a characteristic OOP bending band, validates the fundamental structural components of a substituted fluorinated toluene derivative. The OOP band, in particular, provides a self-validating check for the number of adjacent hydrogens on the ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: No special preparation is needed for a liquid or solid sample. Place a small drop or a few crystals directly onto the ATR crystal.
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Verification: Correlate the observed absorption bands with the predicted frequencies to confirm the presence of the key functional groups and the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen-fluorine framework. Through a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments, we can definitively establish the connectivity and spatial relationships of all atoms in the molecule.
Sample Preparation for NMR
Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. The following protocol ensures a homogenous sample free of particulates and paramagnetic impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. The residual proton signal for CDCl₃ appears at ~7.26 ppm and the carbon signal at ~77.16 ppm.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR, a more concentrated sample (20-50 mg) is preferable to obtain good signal-to-noise in a reasonable time.
-
Filtration: Dissolve the sample in the deuterated solvent in a small vial. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and filter it directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments and their coupling relationships. For this compound, we expect two signals in the aromatic region and one for the methyl group. The chemical shifts are predicted by starting with the chemical shift of benzene (~7.3 ppm) and adding substituent chemical shifts (SCS) for each group. The splitting patterns are dictated by J-coupling to neighboring protons and fluorine atoms.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-3 | ~7.4 ppm | d (doublet) | ⁴J(H,F) ≈ 7-9 Hz | This proton is ortho to iodine and meta to the methyl group. It is coupled across four bonds to the fluorine at C-5. This meta H-F coupling is typically in the range of 7-9 Hz. |
| H-6 | ~7.1 ppm | d (doublet) | ³J(H,F) ≈ 9-11 Hz | This proton is ortho to the methyl group and ortho to the fluorine at C-5. This ortho H-F coupling is typically larger, around 9-11 Hz. The electron-donating methyl group shields this proton relative to H-3. |
| -CH₃ | ~2.3 ppm | s (singlet) | - | The methyl group protons are not coupled to any other protons or fluorines over three or fewer bonds, so a singlet is expected. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Expertise & Experience: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between non-equivalent fluorine atoms. The spectrum will be proton-decoupled to simplify the signals to their F-F couplings.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, ¹H-decoupled):
| Fluorine Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| F-1 | ~ -110 to -115 | d (doublet) | ⁴J(F,F) ≈ 15-20 Hz | This fluorine is ortho to the iodine atom. The chemical shift is in the typical range for a fluorobenzene. It is coupled across four bonds to the other fluorine atom. Meta F-F coupling is significant and typically falls in the 15-20 Hz range.[5] |
| F-5 | ~ -115 to -120 | d (doublet) | ⁴J(F,F) ≈ 15-20 Hz | This fluorine is ortho to the methyl group. The electron-donating methyl group will likely cause a slight upfield shift relative to F-1. It exhibits the same meta coupling to F-1. The two distinct signals confirm the proposed substitution pattern; a more symmetric pattern would result in a single ¹⁹F signal. |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, all seven carbons are chemically non-equivalent and should produce seven distinct signals. The chemical shifts are heavily influenced by the attached substituents, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹J(C,F)), which is typically very large (240-260 Hz).[6][7]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃, ¹H-decoupled):
| Carbon Label | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Rationale for Prediction |
| C-1 | ~160 | dd (doublet of doublets) | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 8 | Carbon directly bonded to fluorine (C-1) shows a large downfield shift and a very large one-bond coupling to F-1. It also has a smaller three-bond coupling to F-5. |
| C-2 | ~95 | d (doublet) | ²J(C,F) ≈ 25 | This is the ipso-carbon for iodine. The "heavy atom effect" of iodine causes a significant upfield shift. It is two bonds away from F-1, resulting in a smaller doublet splitting. |
| C-3 | ~130 | d (doublet) | ³J(C,F) ≈ 7 | This carbon is bonded to a proton and is three bonds away from F-1. |
| C-4 | ~140 | d (doublet) | ³J(C,F) ≈ 3 | This is the ipso-carbon for the methyl group. Its chemical shift is influenced by the methyl substituent and a small three-bond coupling to F-5. |
| C-5 | ~158 | dd (doublet of doublets) | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 8 | Similar to C-1, this carbon is directly bonded to fluorine (F-5) and shows a large downfield shift and a large one-bond coupling. It also has a smaller three-bond coupling to F-1. |
| C-6 | ~115 | d (doublet) | ²J(C,F) ≈ 25 | This carbon is bonded to a proton and is two bonds away from both F-1 and F-5. The splitting may be a complex multiplet or a doublet of doublets. |
| -CH₃ | ~20 | q (quartet) | - | The methyl carbon signal appears in the typical aliphatic region. It may show a small four-bond coupling to F-5, appearing as a quartet. |
2D NMR: Assembling the Pieces
Expertise & Experience: 2D NMR experiments are the final, definitive step, correlating the 1D spectra to build the molecular structure piece by piece. Heteronuclear Single Quantum Coherence (HSQC) identifies direct C-H bonds, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range C-H connections over 2-3 bonds.
5.5.1 HSQC - Direct C-H Correlations
The HSQC spectrum will show cross-peaks connecting protons to the carbons they are directly attached to. This is the most reliable way to assign the protonated carbons.
Caption: Predicted HSQC correlations for this compound.
5.5.2 HMBC - Long-Range C-H Correlations
The HMBC spectrum is the key to assembling the full carbon skeleton. It reveals which protons are 2 or 3 bonds away from which carbons, allowing us to connect the molecular fragments. The absence of a ¹J(C,H) coupling in the HMBC spectrum is a critical feature that helps distinguish it from the HSQC.
Key Predicted HMBC Correlations:
-
Methyl Protons (~2.3 ppm) to:
-
C-3, C-5: Confirms the placement of the methyl group at C-4.
-
C-4: The two-bond correlation to its own ipso-carbon.
-
-
H-3 Proton (~7.4 ppm) to:
-
C-1, C-5: Confirms its position between the iodine and methyl-bearing carbons.
-
C-2, C-4: The two-bond correlations.
-
-
H-6 Proton (~7.1 ppm) to:
-
C-2, C-4: Confirms its position adjacent to the fluorine and methyl groups.
-
C-5: The two-bond correlation.
-
These correlations, when mapped out, will only be consistent with the this compound structure, thus providing unambiguous proof.
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-technique workflow, the structural elucidation of this compound becomes a self-validating process. Mass spectrometry confirms the elemental formula. IR spectroscopy validates the presence of the key functional moieties and the aromatic substitution class. Finally, a full suite of 1D and 2D NMR experiments provides an irrefutable, high-resolution map of the atomic connectivity. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment with the highest degree of scientific confidence.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]
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SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Semantic Scholar. (1977). 13C19F spin–spin coupling in some monofluoro-substituted polycyclic aromatic hydrocarbons. Retrieved from [Link]
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National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
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ResearchGate. (2025). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
-
Canadian Journal of Chemistry. (1967). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]
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Journal of the American Chemical Society. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Time-dependent mass spectra and breakdown graphs. 14. Iodotoluene isomers. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ScienceDirect. (n.d.). FLUORINE COUPLING CONSTANTS. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 14. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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electronic properties of 1,5-Difluoro-2-iodo-4-methylbenzene
An In-depth Technical Guide to the Electronic Properties of 1,5-Difluoro-2-iodo-4-methylbenzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will dissect the intricate interplay of inductive and resonance effects from its substituents, explore its capacity for halogen bonding, and detail its reactivity in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic characteristics of this versatile chemical building block.
Introduction: The Strategic Importance of Polyfunctional Arenes
Polyfunctional aromatic rings are foundational scaffolds in modern drug discovery and development. The specific arrangement and nature of substituents on the benzene ring dictate the molecule's three-dimensional shape, lipophilicity, metabolic stability, and, most critically, its electronic landscape. This compound is a prime example of a strategically "tuned" aromatic system. The presence of electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methyl group creates a unique electronic profile that can be exploited for various applications, from directing synthetic reactions to forming specific non-covalent interactions with biological targets.
The iodine atom, in particular, serves a dual purpose. It is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. Furthermore, its electropositive σ-hole makes it a potent halogen bond donor, an increasingly recognized interaction in rational drug design for enhancing ligand affinity and selectivity. Understanding the electronic properties of this molecule is therefore paramount to unlocking its full potential.
Molecular Structure and Electronic Contributions of Substituents
The electronic character of this compound is a composite of the individual contributions from its four substituents.
-
Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution. Conversely, fluorine can participate in a weak, electron-donating resonance effect (+R) through its lone pairs, but this is significantly outweighed by its inductive pull.
-
Iodine Atom: Iodine is less electronegative than fluorine but is highly polarizable. It also exhibits a net electron-withdrawing inductive effect (-I). Its large size and the polarizability of the C-I bond are key to its ability to engage in halogen bonding.
-
Methyl Group: The methyl group is a classic electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation. It tends to activate the aromatic ring towards electrophilic attack.
The combination of these competing effects results in a nuanced distribution of electron density across the aromatic ring, influencing its reactivity and intermolecular interaction potential.
The σ-hole and Halogen Bonding Potential
A key electronic feature of the carbon-iodine bond in this compound is the presence of a "σ-hole". This is a region of positive electrostatic potential located on the iodine atom, directly opposite the C-I covalent bond. This phenomenon arises from the anisotropic distribution of electron density around the iodine atom. The electron-withdrawing nature of the difluoro-substituted aromatic ring further enhances the magnitude of this positive σ-hole, making the iodine atom a strong halogen bond (XB) donor.
Halogen bonding is a highly directional, non-covalent interaction between the electropositive σ-hole of a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom in a protein backbone or side chain). In the context of drug design, exploiting the halogen bonding capability of this molecule can lead to:
-
Enhanced Binding Affinity: Forming additional, stable interactions within a protein's active site.
-
Improved Selectivity: The directionality of the halogen bond can provide high specificity for a particular target.
Below is a diagram illustrating the concept of the σ-hole and its potential for halogen bonding.
Caption: Halogen bonding interaction of this compound.
Reactivity in Cross-Coupling Reactions
The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by transition metal catalysts, such as palladium(0) complexes. This reactivity is the cornerstone of its utility as a building block in synthetic chemistry. The electronic nature of the ring, influenced by the fluorine and methyl groups, can also modulate the rate and efficiency of these reactions. The strong electron-withdrawing fluorine atoms can increase the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this molecule, is outlined below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Electronic Characterization
To quantitatively assess the , a combination of electrochemical and spectroscopic techniques can be employed.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials, providing insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Methodology:
-
Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Execution:
-
Purge the solution with an inert gas (N₂ or Ar) for 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.
-
Include an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.
-
-
Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). These values can be used to estimate the HOMO and LUMO energy levels.
Protocol 2: UV-Visible Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or ethanol).
-
Measurement: Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). The position and intensity of the absorption bands provide information about the π-π* transitions within the aromatic system.
Summary of Key Electronic Properties
| Property | Description | Implication for Application |
| Inductive Effects | Strong electron withdrawal (-I) from two fluorine atoms and one iodine atom, partially offset by a weak donating effect (+I) from the methyl group. | Deactivates the ring to electrophilic attack but can enhance the rate of oxidative addition in cross-coupling. |
| Resonance Effects | Weak electron donation (+R) from fluorine and iodine lone pairs. | Minor contribution compared to the strong inductive withdrawal. |
| Halogen Bonding | The iodine atom possesses a significant σ-hole, making it a strong halogen bond donor. | Crucial for designing ligands with high affinity and selectivity for biological targets. |
| Reactivity | The C-I bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. | Enables its use as a versatile building block for synthesizing complex molecules. |
Conclusion and Future Outlook
This compound is a molecule with a rich and complex electronic profile. The interplay between its electron-donating and electron-withdrawing substituents, combined with the prominent halogen bonding capability of the iodine atom, makes it a highly valuable tool for chemists in both academia and industry. Future research will likely focus on further exploiting these properties in the design of novel pharmaceuticals, agrochemicals, and organic electronic materials. A deeper computational analysis, such as Density Functional Theory (DFT) calculations, could provide even more precise insights into its electrostatic potential surface and molecular orbital energies, further guiding its application in rational design endeavors.
References
-
Halogen Bonding in Medicinal Chemistry: Title: The Halogen Bond in Medicinal Chemistry: An Update Source: Journal of Medicinal Chemistry URL: [Link]
-
Suzuki-Miyaura Cross-Coupling: Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Society Reviews URL: [Link]
-
Inductive and Resonance Effects: Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]
-
Cyclic Voltammetry Principles and Applications: Title: Electrochemical Methods: Fundamentals and Applications Source: John Wiley & Sons URL: [Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,5-Difluoro-2-iodo-4-methylbenzene
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[3][4]
Within the vast landscape of chemical synthesis, the incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[5][6] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[7][8] Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance for medicinal chemists and materials scientists. This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction using 1,5-Difluoro-2-iodo-4-methylbenzene , a valuable building block for accessing novel fluorinated compounds.
Substrate Analysis: this compound
The reactivity of this compound in Suzuki-Miyaura coupling is governed by several key structural features:
-
Aryl Iodide : The carbon-iodine bond is the most reactive among aryl halides for the initial oxidative addition step to the Pd(0) catalyst, often allowing for milder reaction conditions.[9]
-
Electron-Withdrawing Fluorine Substituents : The two fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring. This electronic property generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[9]
-
Steric Considerations : The fluorine atom positioned ortho to the iodine introduces a degree of steric hindrance. This can influence the choice of palladium ligand, favoring bulky ligands that can promote the reductive elimination step and prevent the formation of undesired side products.[10][11]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3][9]
-
Transmetalation : The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1][3][12]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Figure 1: General Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
General Considerations
-
Inert Atmosphere : Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Degassing : Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.
-
Reagent Purity : The purity of all reagents, especially the boronic acid, is critical for high yields. Impurities can interfere with the catalytic cycle.
Representative Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 268 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inerting : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄) to the reaction mixture.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl.
Table of Recommended Reaction Conditions for Screening
For challenging substrates or to optimize yield, screening of different reaction parameters is recommended.
| Parameter | Condition 1 (Standard) | Condition 2 (For Steric Hindrance) | Condition 3 (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | PEPPSI™-IPr (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | CsF (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF (anhydrous) |
| Temperature | 90 °C | 110 °C | 80 °C |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of solvents.[13] |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Presence of excess water/base | Use anhydrous conditions with a base like CsF or K₃PO₄. Use a more stable boronic ester (e.g., pinacol ester).[13] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[13] |
| Low Yield with Hindered Substrates | Steric hindrance impeding reductive elimination | Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos).[10][14][15] |
Applications in Drug Discovery and Materials Science
The biaryl products synthesized from this compound are valuable scaffolds in several areas:
-
Medicinal Chemistry : The unique substitution pattern can be exploited to develop novel drug candidates. The fluorine atoms can block metabolic pathways and improve pharmacokinetic properties.[5][7][16] For example, fluorinated biaryls are present in drugs for treating cancer, viral infections, and neurological disorders.[16]
-
Materials Science : Fluorinated biaryl compounds are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.
Figure 2: Synthetic utility of the target reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient route to a diverse range of valuable fluorinated biaryl compounds. Understanding the interplay between the substrate's electronic and steric properties and the choice of catalyst, base, and solvent is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers and professionals in drug development and materials science to leverage this important synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
-
González-Sebastián, L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Stolar, T., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. (2012). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
-
Organic & Biomolecular Chemistry. (2016). Fluorination methods in drug discovery. [Link]
-
Organic Syntheses. (2014). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Sciforum. (2017). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. [Link]
-
MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Sci-Hub. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,5-Difluoro-2-iodo-4-methylbenzene
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Consequently, fluorinated aromatic amines are highly sought-after building blocks in the synthesis of novel therapeutics across a spectrum of diseases, including oncology and neurodegenerative disorders.[1]
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[5] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1,5-Difluoro-2-iodo-4-methylbenzene, a key intermediate for accessing a variety of fluorinated aniline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key optimization parameters.
Mechanistic Insights: The Catalytic Cycle of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) complex.[7][8] For aryl iodides, this step is typically rapid.[9]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[8] The choice of base is critical and can significantly impact the reaction rate and scope.[10]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product from the palladium-amido complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should optimize the reaction conditions for their specific amine substrate.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or nitrogen gas supply
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the secondary amine (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1,5-Difluoro-2-iodo-4-methylbenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1][2][3] This guide provides an in-depth exploration of 1,5-Difluoro-2-iodo-4-methylbenzene , a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. Its trifunctional nature, featuring two fluorine atoms, an iodine atom, and a methyl group, offers medicinal chemists a powerful tool for the strategic elaboration of drug candidates.
This document will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key synthetic transformations. We will explore its application in cornerstone cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental to the construction of diverse molecular architectures found in many therapeutic agents.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The introduction of fluorine into a drug candidate is a well-established strategy to overcome common challenges in drug development.[4][5] The high electronegativity and small van der Waals radius of fluorine can lead to:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug, reducing dosing frequency and improving patient compliance.[6]
-
Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and potency.[2]
-
Membrane Permeability: Strategic fluorination can modulate the lipophilicity of a molecule, which is a critical factor for its ability to cross cell membranes and reach its site of action.[7]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, absorption, and target engagement.[2]
The subject of this guide, this compound, provides a scaffold where these benefits can be strategically introduced and further functionalized.
A Versatile Building Block for Cross-Coupling Reactions
The presence of an iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, allowing for selective functionalization under mild conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceuticals. The reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organohalide.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base, effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl linkers, which are found in various bioactive molecules.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add degassed THF and triethylamine.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and robust catalyst system for Sonogashira couplings. Copper(I) is crucial for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A good solvent for the reactants and catalyst. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows the reaction to proceed under mild conditions. |
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified Sonogashira Coupling Mechanism.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a key structural feature in a vast number of drugs.[1]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the C-N cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Reagent Addition: Add this compound, followed by degassed toluene and then morpholine.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, particularly effective for aryl halides. XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | A common, non-polar solvent for this transformation. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for this coupling. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and selective introduction of fluorine atoms and further molecular elaboration through robust and reliable cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this building block in the design and synthesis of next-generation therapeutics. By understanding the principles behind the experimental choices, scientists can confidently adapt and optimize these methods to accelerate their drug discovery programs.
References
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- 4. rsc.org [rsc.org]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 1,5-Difluoro-2-iodo-4-methylbenzene
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the versatile building block, 1,5-Difluoro-2-iodo-4-methylbenzene , in the synthesis of novel and medicinally relevant heterocycles. We delve into the rationale behind various synthetic strategies, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for the synthesis of fluorinated benzofurans and carbazoles are presented, complete with quantitative data, mechanistic insights, and troubleshooting guidance.
Section 1: The Strategic Value of Fluorinated Heterocycles in Drug Discovery
Heterocyclic compounds form the structural core of a significant majority of FDA-approved drugs.[3][4] When combined with fluorine, the most electronegative element, the resulting molecular architecture offers unique advantages. The carbon-fluorine (C-F) bond is exceptionally strong, which can shield adjacent moieties from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][3] Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups, alter lipophilicity to improve membrane permeability, and establish specific, favorable interactions with protein targets.[2][4][5] Consequently, fluorinated heterocycles are a highly sought-after class of compounds in the pursuit of next-generation therapeutics.[3]
Section 2: The Synthetic Utility of this compound
This compound is a strategically designed building block for heterocyclic synthesis. Its utility stems from several key features:
-
The C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This predictable reactivity is the linchpin for a multitude of cross-coupling reactions.
-
Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-I bond. Their presence is carried through to the final product, imparting the desirable physicochemical properties discussed previously.
-
Steric and Electronic Profile: The ortho relationship between the iodine and a fluorine atom, along with the meta methyl group, provides a distinct steric and electronic environment that can be exploited for regioselective transformations.
Section 3: Palladium-Catalyzed Strategies for Heterocycle Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[6] The general catalytic cycle provides a robust framework for constructing complex molecular architectures from simple precursors.
Application Note 1: Synthesis of 4,6-Difluoro-5-methyl-2-arylbenzofurans
Strategy: A two-step, one-pot sequence involving a Sonogashira coupling followed by an intramolecular cyclization.[7][8] This method is highly efficient for constructing the benzofuran core, a prevalent motif in natural products and pharmaceuticals.
Causality: The Sonogashira reaction is a reliable method for coupling aryl iodides with terminal alkynes.[9][10] The use of a copper(I) co-catalyst is crucial as it forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. The subsequent intramolecular 5-endo-dig cyclization is often promoted by the same catalytic system or can be induced by heat or an electrophile.
Quantitative Data Summary
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenylacetylene | 4,6-Difluoro-5-methyl-2-phenylbenzofuran | 92 |
| 2 | 4-Ethynyltoluene | 4,6-Difluoro-5-methyl-2-(p-tolyl)benzofuran | 88 |
| 3 | 1-Ethynyl-4-methoxybenzene | 4,6-Difluoro-2-(4-methoxyphenyl)-5-methylbenzofuran | 85 |
| 4 | 1-Heptyne | 2-Hexyl-4,6-difluoro-5-methylbenzofuran | 78 |
Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (254 mg, 1.0 mmol, 1.0 equiv.).
-
Catalyst and Reagents: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and anhydrous triethylamine (5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 70 °C and monitor by TLC (Thin Layer Chromatography) until the starting aryl iodide is consumed (typically 4-6 hours).
-
Cyclization: Upon completion of the coupling, continue heating at 90 °C for an additional 8-12 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired benzofuran.
Application Note 2: Synthesis of 2,4-Difluoro-3-methyl-N-arylcarbazoles
Strategy: A sequential Buchwald-Hartwig amination to form a diarylamine intermediate, followed by a palladium-catalyzed intramolecular C-H activation/arylation to construct the carbazole core.[11][12] Carbazoles are important scaffolds known for their photophysical properties and biological activities.[13][14]
Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[6][15][16] The choice of a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is critical; it facilitates both the oxidative addition of the aryl iodide and the final reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center. The subsequent C-H activation step leverages the proximity of an aryl C-H bond to the palladium center in the diarylamine intermediate to forge the final ring.
Quantitative Data Summary
| Entry | Arylamine | Product | Yield (%) |
| 1 | Aniline | 2,4-Difluoro-3-methyl-9H-carbazole | 75 |
| 2 | 4-Methoxyaniline | 2,4-Difluoro-6-methoxy-3-methyl-9H-carbazole | 71 |
| 3 | 2-Aminobiphenyl | Precursor for further cyclization | N/A |
| 4 | 4-tert-Butylaniline | 6-(tert-Butyl)-2,4-difluoro-3-methyl-9H-carbazole | 68 |
Experimental Protocol
Step A: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Reagents: Add this compound (254 mg, 1.0 mmol, 1.0 equiv.) and the desired arylamine (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous toluene (4 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify by column chromatography to isolate the diarylamine intermediate.
Step B: Intramolecular C-H Activation
-
Vessel Preparation: To an oven-dried Schlenk tube, add the isolated diarylamine from Step A (1.0 mmol, 1.0 equiv.).
-
Catalyst and Reagents: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), pivalic acid (PivOH) (26 mg, 0.25 mmol, 25 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 120 °C for 24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the target carbazole.
Application Note 3: Synthesis of Bi-aryl Precursors via Suzuki-Miyaura Coupling
Strategy: The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, coupling aryl halides with organoboron compounds.[17][18][19] This protocol demonstrates the coupling of our starting material with a heterocyclic boronic acid, creating complex bi-aryl systems that are precursors to more elaborate fused heterocycles.
Causality: The reaction requires a palladium(0) catalyst and a base. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate.[18] The choice of ligand can significantly impact reaction efficiency, with phosphine-based ligands being common.
Quantitative Data Summary
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Pyridine-3-boronic acid | 3-(2,4-Difluoro-5-methylphenyl)pyridine | 89 |
| 2 | Thiophene-2-boronic acid | 2-(2,4-Difluoro-5-methylphenyl)thiophene | 91 |
| 3 | Benzofuran-2-boronic acid | 2-(2,4-Difluoro-5-methylphenyl)benzofuran | 84 |
| 4 | Indole-5-boronic acid pinacol ester | 5-(2,4-Difluoro-5-methylphenyl)indole | 80 |
Experimental Protocol
-
Vessel Preparation: To a round-bottom flask, add this compound (254 mg, 1.0 mmol, 1.0 equiv.), the heterocyclic boronic acid or ester (1.3 mmol, 1.3 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Solvent: Add a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 8-16 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired bi-aryl product.
Section 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base or solvent. | Use a fresh batch of catalyst or a pre-catalyst. Ensure all glassware is flame-dried and solvents are rigorously dried. Use freshly opened or properly stored base. |
| Formation of Dehalogenated Byproduct (Toluene derivative) | β-hydride elimination (in some cases); Reaction with trace water. | Ensure rigorously anhydrous conditions. For Buchwald-Hartwig, screen different ligands; sometimes a more sterically hindered ligand can disfavor side reactions. |
| Low Yield in Sonogashira Coupling | Homocoupling of the alkyne (Glaser coupling); Catalyst decomposition. | Degas the solvent thoroughly to remove oxygen. Add the alkyne slowly. Ensure the copper(I) source is fresh. |
| Incomplete Cyclization | Insufficient temperature or time for the cyclization step. | After the initial coupling is complete, increase the reaction temperature by 10-20 °C and monitor for cyclization. Consider adding an electrophilic catalyst like I₂ or Ag(I) salts in stoichiometric amounts if thermal cyclization is inefficient. |
Section 5: Conclusion
This compound stands out as a highly effective and versatile substrate for the synthesis of diverse, fluorinated heterocyclic systems. Through well-established palladium-catalyzed methodologies such as the Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura couplings, researchers can readily access complex scaffolds like benzofurans, carbazoles, and functionalized bi-aryls. The protocols and insights provided herein serve as a robust starting point for the development of novel molecular entities with significant potential in drug discovery and materials science.
Section 6: References
-
The Importance of Fluorinated Heterocycles in Drug Design. Vertex AI Search
-
Palladium-Catalyzed Synthesis of Polycyclics from Aryl Iodides and Alkynes. Synfacts
-
Palladium/Norbornene-Catalyzed Synthesis of Heteroatom-Containing o-Teraryls from Aryl Iodides and Heteroarenes through Double C-H Activation. Chemistry – A European Journal
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]
-
Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
-
Benzofuran synthesis. Organic Chemistry Portal[Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI[Link]
-
A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry[Link]
-
Some medicinally active fluorinated heterocycles and their synthetic methodologies: A review. ResearchGate[Link]
-
Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex. National Institutes of Health (NIH)[Link]
-
Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Biorg Org Chem, 1(7), 00045. [Link]
-
A palladium-catalyzed alkylation/direct arylation synthesis of nitrogen-containing heterocycles. SciSpace[Link]
-
New synthesis of benzo[b]furans by S RN1 reaction of ortho-iodoanisole. Sci-Hub[Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry[Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications[Link]
-
Synthesis of 2,3-diiodo-carbazoles 2 j–m and 2,3,6-triiodo-carbazole 2 n–I. ResearchGate[Link]
-
Buchwald–Hartwig amination. Wikipedia[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts[Link]
-
Synthesis of Carbazoles. Organic Chemistry Portal[Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH)[Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry[Link]
-
Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Chemistry Central Journal[Link]
-
Synthesis of heterocyclic compounds. Google Patents
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI[Link]
-
Sonogashira Coupling. SynArchive[Link]
-
Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube[Link]
-
Synthesis of bis-heterocycles type spacer containing 1,5-disubstituted-1H-tetrazoles. Sciforum[Link]
-
Sonogashira Coupling. Organic Chemistry Portal[Link]
-
Synthesis of new heterocyclic system: 1(5)h-1,5-diazacycl[3.3.2]azine-2,4-dione. Heterocycles[Link]
-
Suzuki Coupling. Organic Chemistry Portal[Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry[Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs[Link]
Sources
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- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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Application Notes & Protocols: Palladium-Catalyzed Reactions of 1,5-Difluoro-2-iodo-4-methylbenzene
Introduction: The Strategic Value of 1,5-Difluoro-2-iodo-4-methylbenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable scaffold due to its unique combination of structural features.[1] The presence of two fluorine atoms significantly influences the molecule's electronic properties and, by extension, the properties of its derivatives. Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity—all critical parameters in drug design.[2]
The iodo-substituent serves as an exceptionally versatile and reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the key oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader functional group tolerance compared to its bromo or chloro counterparts. This guide provides an in-depth exploration of the principal palladium-catalyzed transformations of this key intermediate, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and innovate.
Pillar 1: The Universal Mechanism of Palladium-Catalyzed Cross-Coupling
At the heart of many palladium-catalyzed reactions lies a common, elegant catalytic cycle.[3][4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process is generally initiated by the in-situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[6]
The three cornerstone steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation (or related step): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Core Applications and Experimental Protocols
Application 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction demonstrates high functional group tolerance and utilizes readily available and generally non-toxic boronic acids.
-
Catalyst System: While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is often more efficient. The ligand stabilizes the Pd(0) species and modulates its reactivity. For an electron-deficient aryl iodide like our substrate, a moderately electron-rich ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a good balance of stability and activity.
-
Base and Solvent: A base is crucial for activating the boronic acid in the transmetalation step. An aqueous base solution (e.g., K₂CO₃ or Cs₂CO₃ in water) is common. The biphasic solvent system (e.g., Dioxane/Water or Toluene/Water) facilitates the interaction of the organic-soluble catalyst complex with the water-soluble base. Cesium carbonate is a stronger base and can accelerate reactions with less reactive boronic acids.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 254.02 | 1.0 g | 3.94 mmol | 1.0 |
| (2-Carboxyphenyl)boronic acid | 165.93 | 782 mg | 4.72 mmol | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 161 mg | 0.197 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.63 g | 11.81 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried 100 mL Schlenk flask, add this compound (1.0 g, 3.94 mmol), (2-carboxyphenyl)boronic acid (782 mg, 4.72 mmol), and PdCl₂(dppf)·CH₂Cl₂ (161 mg, 0.197 mmol).
-
Add a magnetic stir bar. Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Via syringe, add the degassed 1,4-dioxane (20 mL). Stir for 5 minutes to dissolve the solids.
-
In a separate vial, dissolve the potassium carbonate in degassed water (5 mL). Add this aqueous solution to the reaction flask via syringe. Degassing the solvents by bubbling with inert gas for 15-20 minutes removes dissolved oxygen.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acid, ensuring it partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application 2: Buchwald-Hartwig Amination for C–N Bond Formation
The formation of an aryl-amine bond is one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a general and powerful method for this purpose, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[7][8]
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote the difficult reductive elimination step that forms the C-N bond. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are state-of-the-art and often used with a palladium source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., XPhos Pd G3).
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as its high basicity facilitates the deprotonation of the amine, but it is sensitive to moisture and some functional groups.[7] Weaker bases like cesium carbonate can be used for more sensitive substrates, often requiring higher temperatures or longer reaction times.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 254.02 | 500 mg | 1.97 mmol | 1.0 |
| Benzylamine | 107.15 | 253 mg (0.26 mL) | 2.36 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 45 mg | 0.049 mmol | 0.025 |
| XPhos | 476.66 | 94 mg | 0.197 mmol | 0.10 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 265 mg | 2.76 mmol | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Glovebox Operation Recommended: Due to the air-sensitivity of the catalyst components and base, performing the setup in a nitrogen-filled glovebox is highly recommended.
-
To an oven-dried vial, add Pd₂(dba)₃ (45 mg), XPhos (94 mg), and sodium tert-butoxide (265 mg).
-
Add a magnetic stir bar.
-
In a separate vial, dissolve this compound (500 mg) in toluene (10 mL). Add this solution to the catalyst mixture.
-
Finally, add benzylamine (0.26 mL) to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with diethyl ether (30 mL) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ether.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Application 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes, crucial intermediates for constructing more complex molecular architectures and functional materials.[9] It uniquely employs a dual-catalyst system of palladium and copper(I).[10]
-
Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle. The copper(I) salt (CuI) acts as a co-catalyst, reacting with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex.
-
Base and Atmosphere: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPEA), is essential both as a base and often as the solvent. It neutralizes the HI produced during the reaction. The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) to form diynes. Therefore, maintaining a strictly anaerobic (oxygen-free) environment is paramount for high yields.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 254.02 | 500 mg | 1.97 mmol | 1.0 |
| 1-Ethynyl-4-methoxybenzene | 132.16 | 287 mg (0.29 mL) | 2.17 mmol | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 69 mg | 0.098 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.098 mmol | 0.05 |
| Triethylamine (TEA) | 101.19 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (500 mg), Pd(PPh₃)₂Cl₂ (69 mg), and CuI (19 mg).
-
Add a stir bar, seal the flask, and establish an inert atmosphere (evacuate/backfill Ar x3).
-
Add degassed triethylamine (10 mL) via syringe, followed by 1-ethynyl-4-methoxybenzene (0.29 mL).
-
Stir the reaction mixture at room temperature for 12-18 hours. The formation of a precipitate (triethylammonium iodide) is expected.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (40 mL).
-
Filter the mixture through a plug of silica gel, washing with ether to elute the product and remove salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary.
Caption: Dual catalytic cycles in the Sonogashira coupling reaction.
References
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Title: The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl Source: JMU Scholarly Commons URL: [Link]
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Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination Source: PMC - PubMed Central URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
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Title: Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 Source: PubMed Central URL: [Link]
-
Title: Non‐Chelate‐Assisted Palladium‐Catalyzed Aerobic Oxidative Heck Reaction of Fluorobenzenes and Other Arenes Source: Wiley Online Library URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate Source: Organic Syntheses Procedure URL: [Link]
-
Title: Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands Source: PubMed URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]
-
Title: 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide Source: MDPI URL: [Link]
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Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Source: Sciforum URL: [Link]
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: PDF - ResearchGate URL: [Link]
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Title: 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) Source: NIH URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL: [Link]
-
Title: Palladium-promoted Coupling Reactions of [11C]Methyl Iodide with Organotin and Organoboron Compounds Source: ResearchGate URL: [https://www.researchgate.net/publication/21147513_Palladium-promoted_Coupling_Reactions_of_11C]Methyl_Iodide_with_Organotin_and_Organoboron_Compounds]([Link])
-
Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig amination reaction of iodobenzene with aniline... Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]
-
Title: Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives Source: PDF - ResearchGate URL: [Link]
-
Title: The Intramolecular Heck Reaction Source: Macmillan Group URL: [Link]
-
Title: Palladium-Catalyzed Intramolecular C–H Difluoroalkyation Source: CORE URL: [Link]
-
Title: Cross-coupling reaction Source: Wikipedia URL: [Link]
-
Title: Sonogashira coupling Source: Reddit URL: [Link]
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Title: Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides Source: ACS Publications URL: [Link]
-
Title: Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction Source: ChemRxiv URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides Source: SciSpace URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
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Application Notes & Protocols: Strategic Catalyst and Ligand Selection for the Cross-Coupling of 1,5-Difluoro-2-iodo-4-methylbenzene
Introduction: The Synthetic Challenge and Opportunity
1,5-Difluoro-2-iodo-4-methylbenzene is a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its structural motifs—a sterically encumbered iodine atom, flanked by a methyl group and a fluorine atom, with an additional fluorine atom para to the iodine—present a unique set of challenges for traditional cross-coupling methodologies. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step, while the steric hindrance around the C-I bond demands a carefully optimized catalytic system to achieve efficient and high-yielding transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for selecting catalysts and ligands for three critical transformations involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is not merely on procedural steps but on the underlying principles that govern catalyst performance, enabling rational selection and troubleshooting.
Pillar 1: Foundational Principles of Catalyst & Ligand Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The ligand's role is paramount in modulating the electronic and steric properties of the palladium center to facilitate each step efficiently.[1]
For a substrate like this compound, the key considerations are:
-
Overcoming Steric Hindrance: The ortho-methyl group significantly encumbers the reaction site. This necessitates the use of bulky ligands that promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active for oxidative addition.[2][3] Bulky ligands also accelerate the final reductive elimination step, which is often rate-limiting for hindered substrates.[4][5]
-
Modulating Electronic Effects: The two fluorine atoms make the aryl ring electron-deficient, which generally accelerates the oxidative addition of the aryl iodide.[6] However, the ligand's electronic properties are still crucial. Strong σ-donating (electron-rich) ligands increase the electron density on the palladium center, which further facilitates the cleavage of the C-I bond during oxidative addition and can influence the rate of reductive elimination.[4][7]
Dominant Ligand Classes for Challenging Substrates:
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): This class, including SPhos and XPhos, features a biaryl backbone that creates a sterically demanding pocket around the metal center.[8][9] They are exceptionally effective for coupling sterically hindered and electron-poor aryl halides.[9][10][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than most phosphines, and form highly stable palladium complexes.[7][12] Their steric bulk can be tuned by modifying the substituents on the nitrogen atoms, making them excellent choices for difficult transformations.[2][13]
Pillar 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures. For this compound, the primary challenge is achieving efficient coupling with various boronic acids without side reactions like hydrodehalogenation or protodeboronation.
Catalyst and Ligand Rationale
Bulky dialkylbiaryl phosphine ligands are the premier choice here. Their steric bulk facilitates the often difficult reductive elimination step required to form sterically congested biaryl products.[9]
-
Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its combination of bulk and electron-donating methoxy groups provides exceptional activity and stability for Suzuki couplings, even at room temperature for reactive substrates.[11]
-
Alternative Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Offers even greater steric bulk and is highly effective for particularly challenging or unreactive coupling partners.[8]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[14]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 4-12 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 6-16 |
| Pd(OAc)₂ (1.5) | tBu₃P (3) | K₂CO₃ (2.0) | DMF/H₂O | 90 | 8-18 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[15][16] With the target substrate, the steric hindrance poses a significant barrier to the coupling of all but the smallest amines. The choice of ligand is therefore critical to facilitate both amine coordination and the final C-N bond-forming reductive elimination.[17]
Catalyst and Ligand Rationale
The requirements for this transformation are similar to the Suzuki coupling—a bulky, electron-rich ligand is needed. However, certain ligands show superior performance specifically for C-N bond formation.
-
Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Its significant bulk is highly effective at promoting the amination of hindered aryl halides.[8]
-
Alternative Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). This is a bidentate ligand with a large natural bite angle, which can be beneficial in stabilizing the catalyst and promoting reductive elimination.[15][17]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[17][18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu. Caution: Add the base last, as it is highly reactive.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 6-24 hours) via TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.[15][19]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
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- 19. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Functionalization of 1,5-Difluoro-2-iodo-4-methylbenzene at the Iodo Position
Introduction: The Strategic Value of Fluorinated Aryl Iodides
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy or material performance.[1][2][3][4] The building block, 1,5-Difluoro-2-iodo-4-methylbenzene , represents a highly valuable scaffold for synthetic chemists. Its architecture is notable for several reasons:
-
Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarized than the C-F, C-H, and C-C bonds of the benzene ring. This disparity allows for highly selective chemical transformations at the iodo position, leaving the rest of the molecule intact.
-
Electronic Tuning: The two electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring, influencing reaction kinetics and the properties of the resulting derivatives.
-
Structural Pre-organization: The defined substitution pattern provides a rigid framework for building complex three-dimensional structures, a critical aspect in designing molecules that fit precisely into biological targets.
This guide provides an in-depth exploration of key synthetic methodologies for the functionalization of this compound, focusing on robust and widely applicable protocols. We will delve into the causality behind experimental choices, offering insights honed from practical laboratory experience to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds at the C-I position.[5] The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by a key step (transmetalation or amine coordination/deprotonation), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]
Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or aryl-vinyl linkages by coupling the aryl iodide with an organoboron reagent.
Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) species. The critical transmetalation step, where the organic group from the boron atom is transferred to the palladium center, requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer. The final reductive elimination step forms the new C-C bond.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common and effective system is Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (1.1-1.2 equiv relative to Pd).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O) is typically used to dissolve both the organic and inorganic reagents.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4.4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 90-98 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 80-92 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 80 | 75-88 |
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[7][8]
Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[9] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the alkynyl group to the palladium, from which the final product is reductively eliminated. The amine serves as both the base and often as a solvent.
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the copper(I) iodide (CuI) co-catalyst (1-10 mol%).
-
Catalyst/Solvent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 1-5 mol%), followed by a degassed solvent such as THF or DMF, and an amine base (e.g., Triethylamine or Diisopropylamine, 2-5 equiv).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a solvent like CH₂Cl₂ or Ethyl Acetate, wash with aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 90-99 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 50 | 88-96 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (4) | DMF | 40 | 85-95 |
| Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (3) | THF | RT | 80-90 |
Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
This reaction is the gold standard for constructing aryl amine bonds, a motif prevalent in pharmaceuticals.[10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality and Mechanistic Insight: The success of this reaction hinges on the ligand.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the initial oxidative addition, stabilize the resulting Pd(II) complex, and, crucially, facilitate the final C-N bond-forming reductive elimination, which is often the rate-limiting step.[12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center and displace the halide.[13]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial or flask with the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and the specialized ligand (e.g., XPhos, 2-5 mol%).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2-1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor for completion.
-
Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, and dry.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3.3) | Cs₂CO₃ (2) | t-BuOH | 90 | 88-97 |
| Indole | Pd₂(dba)₃ (2) | Xantphos (5) | K₂CO₃ (2.5) | Toluene | 110 | 75-85 |
Metal-Halogen Exchange: Creating a Potent Aryl Nucleophile
For instances where an organometallic coupling partner is unavailable or when direct reaction with an electrophile is desired, metal-halogen exchange offers a powerful alternative. This method transforms the electrophilic C-I bond into a strongly nucleophilic C-Li or C-Mg bond.[14][15]
Causality and Mechanistic Insight: The reaction is driven by the formation of a more stable organolithium species. Aryl anions (sp²) are generally more stable than the alkyl anions (sp³) of the reagent (e.g., n-BuLi). The exchange rate is highly dependent on the halogen (I > Br > Cl), making aryl iodides ideal substrates.[16] The process is kinetically controlled and must be performed at very low temperatures (-78 °C to -100 °C) to prevent the highly reactive organolithium reagent or product from engaging in side reactions, such as attacking the solvent or another molecule of the aryl halide.[17]
Protocol: General Procedure for Lithium-Iodine Exchange
-
Setup: Place a solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer under a positive pressure of argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to -100 °C using a liquid N₂/ethyl acetate bath.
-
Exchange: Add the organolithium reagent (n-BuLi or t-BuLi, 1.05-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 15-60 minutes at this temperature.
-
Electrophilic Quench: Add a solution or neat sample of the desired electrophile (e.g., dry CO₂ gas, an aldehyde, a ketone, DMF, 1.2-2.0 equiv) dropwise, again maintaining the low temperature.
-
Warming and Quench: After stirring for an additional 30-60 minutes at low temperature, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., Et₂O or EtOAc). Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by column chromatography or crystallization.
Data Summary: Common Electrophiles for Quenching
| Electrophile | Resulting Functional Group | Notes |
| CO₂(g) then H₃O⁺ | Carboxylic Acid (-COOH) | Bubble dry CO₂ gas through the solution. |
| DMF | Aldehyde (-CHO) | Quench with acid after initial reaction. |
| RCHO (Aldehyde) | Secondary Alcohol (-CH(OH)R) | |
| RCOR' (Ketone) | Tertiary Alcohol (-C(OH)RR') | |
| I₂ | Iodoarene (regenerates starting material) | Useful for mechanistic studies. |
| Me₃SiCl | Silylated Arene (-SiMe₃) |
Conclusion
This compound is a robust and versatile building block whose reactivity can be precisely controlled. The C-I bond serves as a synthetic handle for a wide array of high-yield transformations. Palladium-catalyzed cross-coupling reactions provide reliable pathways to C-C and C-N bonds, while metal-halogen exchange opens the door to a host of other functionalities via nucleophilic intermediates. By understanding the mechanisms and the critical roles of catalysts, ligands, and reaction conditions, researchers can effectively leverage this substrate to construct complex molecular targets for pharmaceutical and materials science applications.
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- Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 1,5-Difluoro-2-iodo-4-methylbenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the challenging substrate, 1,5-Difluoro-2-iodo-4-methylbenzene . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and maximize the yield and purity of your target compounds.
The structure of this compound presents a unique combination of electronic and steric factors. The two electron-withdrawing fluorine atoms significantly influence the electronic density of the aromatic ring, while the ortho-iodo and meta-methyl substituents introduce steric considerations. These features necessitate a carefully optimized approach to achieve successful C-C bond formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
This is one of the most common issues and typically points to a problem in the initial, rate-limiting step of the catalytic cycle: oxidative addition.
Potential Cause A: Inefficient Catalyst Activation or Oxidative Addition
The oxidative addition of the aryl iodide to the Pd(0) center is the critical first step. While the electron-withdrawing fluorine groups on your substrate should facilitate this, steric hindrance from the ortho-iodine and adjacent methyl group can still pose a challenge. Furthermore, the generation of the active LPd(0) species from a Pd(II) precatalyst must be efficient.
Solutions:
-
Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding substrates. You should employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[1] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition.[2][3]
-
Utilize Modern Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in-situ reduction and ligand association, use pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These complexes generate the active LPd(0) species under mild conditions, leading to more reliable and efficient reactions.[2]
Table 1: Recommended Ligands for Challenging Suzuki Couplings
| Ligand | Key Characteristics | Recommended Use Case |
| SPhos | Bulky, electron-rich biarylphosphine. | Excellent general-purpose ligand for many challenging couplings.[2] |
| XPhos | More sterically hindered than SPhos. | Often effective for highly hindered aryl chlorides and bromides; can be beneficial for iodides as well.[1][2] |
| tBu₃P (Tri-tert-butylphosphine) | Very electron-rich and sterically demanding. | Highly effective for promoting oxidative addition of unreactive substrates.[4] |
| cataCXium® A | Buchwald-type phosphine ligand. | Known to be effective in difficult couplings. |
Potential Cause B: Catalyst Deactivation
Palladium catalysts are sensitive to oxygen, which can lead to the formation of palladium black and the undesired homocoupling of boronic acid partners.[4][5]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be sufficient.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish. Use glassware that is flame-dried or oven-dried to remove adsorbed moisture and oxygen.
Q2: My reaction is producing significant side products, primarily protodeiodination and boronic acid homocoupling. How can I suppress these pathways?
Side product formation competes with your desired reaction, directly reducing your yield.
Side Product: Protodeiodination (Replacement of Iodine with Hydrogen)
This occurs when the aryl-palladium intermediate reacts with a proton source before it can engage in transmetalation. For fluorinated substrates, this can sometimes be a problematic side reaction.[6]
Solutions:
-
Base and Water Content: The choice of base is critical. While aqueous bases are common, they can be a source of protons. For challenging substrates, using an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene is often preferred.[1] Interestingly, for anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial, but excessive water should be avoided.[3]
-
Boronic Acid Quality: Ensure your boronic acid or boronic ester is of high purity. Impurities can interfere with the catalytic cycle. If protodeboronation (hydrolysis of the boronic acid) is suspected, consider using more stable boronate derivatives like pinacol (BPin) or MIDA esters.[4]
Side Product: Boronic Acid Homocoupling
This side reaction is almost always caused by the presence of oxygen.
Solution:
-
As mentioned in Q1 , the most effective solution is meticulous degassing of the reaction setup and maintaining a strict inert atmosphere throughout the experiment.[5]
Q3: The reaction starts but seems to stall before completion, even after several hours. What can I do?
A stalled reaction suggests that either the catalytic activity has diminished over time or the reaction conditions are not energetic enough to overcome activation barriers.
Solutions:
-
Increase Reaction Temperature: Suzuki couplings are often performed at elevated temperatures (80-110 °C). If your reaction is sluggish at 80 °C, gradually increasing the temperature to 100 °C or refluxing the solvent (e.g., toluene at ~110 °C) can significantly increase the reaction rate.
-
Consider Microwave Heating: For particularly stubborn couplings, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[7][8]
-
Check Solubility: Ensure all reaction components, particularly the base, are adequately soluble or form a fine, well-stirred suspension. Poor mixing can limit the reaction rate, especially in biphasic systems.[4] A change of solvent may be necessary to improve solubility.[9]
Frequently Asked Questions (FAQs)
Q: What is the best starting point (catalyst, base, solvent) for a Suzuki coupling with this compound?
For a new, challenging substrate, starting with a robust, well-established system is key.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the aryl iodide. |
| Catalyst | SPhos Precatalyst (G3) (1-2 mol%) | A reliable and highly active system for many challenging substrates.[2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, effective base for difficult couplings, often used under anhydrous conditions.[1] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents commonly used for Suzuki reactions.[1] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient reaction kinetics. |
Q: How do the fluorine substituents on the aryl iodide affect the reaction?
The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Activation: They make the C-I bond more electron-deficient, which generally accelerates the rate-determining oxidative addition step.[3]
-
Boronic Acid Stability: If you are coupling with a fluorinated boronic acid, be aware that they can be unstable in the presence of strong aqueous bases, leading to decomposition (protodeboronation).[10][11] This reinforces the recommendation to use anhydrous conditions or carefully controlled amounts of water.
Q: How can I effectively monitor the reaction's progress?
Relying solely on reaction time is not advisable. Active monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of your starting material and the formation of the product.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for quantitative analysis. It allows you to clearly identify starting materials, the desired product, and any side products by their mass, providing a much clearer picture of the reaction's status.[13]
Visualizing the Process
Understanding the underlying mechanism and having a logical troubleshooting workflow are essential for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
minimizing homocoupling in Sonogashira reactions of 1,5-Difluoro-2-iodo-4-methylbenzene
Technical Support Center: Sonogashira Reactions of 1,5-Difluoro-2-iodo-4-methylbenzene
A Senior Application Scientist's Guide to Minimizing Homocoupling
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira coupling of this compound. Our focus is to provide in-depth, field-proven insights into diagnosing and minimizing the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, ensuring high yields and purity of your target diarylalkyne.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: I'm observing a significant byproduct in my Sonogashira reaction. How can I confirm it's from alkyne homocoupling?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is the most common side reaction in Sonogashira protocols.[1] It involves the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne. You can identify this byproduct by:
-
Thin-Layer Chromatography (TLC): The homocoupled diyne is typically a less polar, distinct spot compared to your starting materials and desired product.
-
LC-MS Analysis: The mass spectrum of your crude reaction mixture will show a peak corresponding to double the molecular weight of your starting alkyne, minus two protons.
-
NMR Spectroscopy: The crude ¹H NMR will show characteristic signals for the symmetrical diyne, which can be compared to known spectra or predicted shifts.
Q2: What is the primary cause of this homocoupling side reaction?
A2: The principal driver of Glaser homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2] This oxidative process is catalyzed by the copper(I) co-catalyst, which is a standard component of the traditional Sonogashira reaction.[3] While the copper(I) salt is intended to facilitate the formation of a copper acetylide intermediate to accelerate the cross-coupling, it will readily catalyze alkyne dimerization if oxygen is present.[1][4]
Q3: Does the structure of this compound make it more susceptible to issues?
A3: Not directly to homocoupling, but its electronic nature is important. The aryl iodide bond is highly reactive and readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-limiting step for many aryl halides.[5][6] This high reactivity is advantageous. The challenge is not with the aryl iodide itself, but in ensuring the rate of the desired cross-coupling catalytic cycle far exceeds the rate of the competing, copper-catalyzed alkyne homocoupling pathway.[7]
Core Troubleshooting & Optimization Strategies
This section details the critical parameters you must control to suppress the homocoupling pathway.
Q4: My primary issue is the Glaser byproduct. What is the single most important step to minimize it?
A4: Rigorous exclusion of oxygen. This cannot be overstated. Oxygen is the key reagent for the undesired oxidative homocoupling.[1][8] While complete elimination is difficult, you can reduce it to negligible levels.[9]
-
Actionable Protocol:
-
Degas Your Solvents: Use a "freeze-pump-thaw" method (at least three cycles) for all solvents. Alternatively, sparging the solvent with a stream of inert gas (Argon or Nitrogen) for 30-60 minutes is effective.
-
Inert Atmosphere: Assemble your reaction glassware while it's hot from the oven and immediately place it under a positive pressure of high-purity inert gas. Use a Schlenk line or a glovebox for the best results.
-
Degas Reagents: If adding liquid reagents like an amine base via syringe, first bubble inert gas through the stock bottle.
-
Q5: Should I reduce the amount of copper catalyst or remove it entirely?
A5: This is the next most effective strategy. Since copper is the primary catalyst for homocoupling, modifying its role is a powerful lever.[3][5]
-
Strategy 1: Reduce Copper Loading. If you are following a standard protocol, try reducing the CuI loading to 0.5-1 mol%. This can sometimes find a sweet spot where the cross-coupling is still efficient, but homocoupling is diminished.
-
Strategy 2: Switch to a Copper-Free Protocol. This is the most robust solution for eliminating Glaser coupling.[2][3][10] Copper-free conditions entirely remove the main catalyst for the side reaction.[2][8] These protocols are highly recommended, especially for substrates prone to this issue.
Q6: How does my choice of base impact homocoupling?
A6: The base is crucial for deprotonating the terminal alkyne.[11] Its identity and purity can significantly influence side reactions.
-
Amine Bases: While tertiary amines like triethylamine (TEA) are common, bulky secondary amines such as diisopropylamine (DIPA) or piperidine can be more effective at minimizing side reactions.[2][12]
-
Inorganic Bases: In copper-free systems, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior and avoid potential complications from amine oxidation or coordination.[2][8]
-
Purity: Ensure your amine base is freshly distilled or from a recently opened bottle, as oxidized amines can impair catalyst performance.[2]
Q7: Can ligands on the palladium catalyst help?
A7: Absolutely. The ligand's job is to stabilize the palladium center and modulate its reactivity. Using the right ligand can accelerate the desired cross-coupling to outpace the homocoupling.
-
Recommendation: For electron-deficient aryl halides, electron-rich and sterically bulky phosphine ligands are highly effective.[4][12] They promote the rate-determining oxidative addition step and subsequent reductive elimination.[5]
-
Examples: Ligands such as XPhos, SPhos, or cataCXium A have demonstrated excellent performance in suppressing side reactions in challenging couplings.[7][12]
| Parameter | Impact on Homocoupling | Recommended Action | Rationale |
| Oxygen | Strongly Promotes | Rigorously degas all solvents and maintain a strict inert atmosphere (Ar/N₂).[1][8] | Oxygen is a required reagent for the copper-catalyzed oxidative dimerization (Glaser coupling).[1] |
| Copper(I) Co-catalyst | Directly Catalyzes | Switch to a copper-free protocol.[2][3] | Eliminates the primary catalyst responsible for the homocoupling side reaction.[10] |
| Base | Influences Rate & Side Reactions | Use a bulky amine (DIPA) or switch to an inorganic base (K₃PO₄, Cs₂CO₃) for copper-free systems.[2] | The base deprotonates the alkyne; the right choice can favor the desired pathway and improve reaction cleanliness.[11] |
| Palladium Ligand | Influences Catalytic Rate | Use electron-rich, bulky phosphine ligands (e.g., XPhos).[7][12] | Accelerates the desired Pd catalytic cycle, allowing it to outcompete the homocoupling pathway.[4] |
| Alkyne Concentration | High Concentration Can Promote | Add the terminal alkyne slowly via syringe pump over the course of the reaction.[7] | Maintains a low instantaneous concentration of the alkyne, disfavoring the second-order homocoupling reaction.[7] |
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the mechanistic landscape of the reaction. The following diagram illustrates the desired Sonogashira cycle and the competing Glaser homocoupling pathway.
Caption: Desired Pd cycle vs. undesired O₂-driven Cu-catalyzed homocoupling.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with homocoupling in your reaction.
Caption: A decision tree for troubleshooting Sonogashira homocoupling.
Validated Experimental Protocols
The following protocols provide a starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: Optimized Copper-Catalyzed Sonogashira
This protocol is designed to minimize homocoupling when copper is used.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Inerting: Evacuate and backfill the flask with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add freshly distilled and degassed solvent (e.g., THF or Toluene) and degassed diisopropylamine (DIPA, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature or warm gently (40-50 °C) while monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify by column chromatography.
Protocol 2: Recommended Copper-Free Sonogashira
This is the preferred method to avoid Glaser coupling.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
-
Reagent Addition: Add the inorganic base (e.g., K₃PO₄, 2.0 equiv.) and thoroughly degassed solvent (e.g., Dioxane or Toluene).[8]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.).[8]
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-100 °C) under a positive pressure of argon.[8] Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
By understanding the underlying mechanisms and systematically addressing the key variables of oxygen exclusion and catalyst choice, you can effectively minimize homocoupling and achieve high yields of your desired product.
References
-
Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem. 1
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem. 11
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. 13
-
Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. 2
-
Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. 9
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - ACS Publications. 14
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. 15
-
Sonogashira Coupling - Chemistry LibreTexts. 4
-
Sonogashira Coupling - Organic Chemistry Portal. 16
-
Sonogashira coupling - Wikipedia. 3
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. 17
-
Copper-free Sonogashira coupling - The chemical reaction database. 10
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. 5
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - ACS Publications. 18
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. 19
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions - ACS Publications. 20
-
Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. 21
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. 22
-
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. 8
-
minimizing homocoupling in Sonogashira reactions of 3-Chloro-5-iodoaniline - Benchchem. 12
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Royal Society of Chemistry. 7
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. 23
-
Sonogashira Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene - Benchchem. 6
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
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- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 23. books.lucp.net [books.lucp.net]
Technical Support Center: Purification of 1,5-Difluoro-2-iodo-4-methylbenzene Derivatives
Welcome to the Technical Support Center for the purification of 1,5-Difluoro-2-iodo-4-methylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of chemical intermediates. The unique substitution pattern of these molecules, featuring two electron-withdrawing fluorine atoms and a bulky, labile iodine atom, presents a specific set of purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges, ensuring the high purity required for downstream applications.
I. Understanding the Core Challenges
The purification of this compound derivatives is often complicated by a combination of factors stemming from their synthesis and inherent chemical properties. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.
Typical Synthetic Route & Potential Impurities:
A common synthetic approach to this compound involves a multi-step sequence that may start from 1,3-difluoro-5-methylbenzene. This can include nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent iodination (Sandmeyer-type reaction).
dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1,3-Difluoro-5-methylbenzene"]; B [label="Nitration\n(HNO₃/H₂SO₄)"]; C [label="1,5-Difluoro-2-methyl-4-nitrobenzene"]; D [label="Reduction\n(e.g., Fe/HCl, SnCl₂/HCl)"]; E [label="4-Amino-2,6-difluorotoluene"]; F [label="Diazotization\n(NaNO₂/HCl)"]; G [label="Diazonium Salt Intermediate"]; H [label="Iodination\n(KI)"]; I [label="Crude this compound"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: A potential synthetic workflow for this compound.
This synthetic pathway can introduce several classes of impurities that pose significant purification challenges:
-
Isomeric Impurities: Incomplete regioselectivity during nitration can lead to the formation of other nitro-isomers, which are then carried through the subsequent synthetic steps. These isomers often have very similar polarities to the desired product, making them difficult to separate by standard chromatographic methods.
-
Starting Materials: Unreacted starting materials, such as 4-amino-2,6-difluorotoluene, can persist in the crude product.
-
Side-Reaction Byproducts: Diazotization reactions are prone to side reactions, leading to the formation of phenols (from reaction with water) and other colored impurities.
-
Deiodination Products: The carbon-iodine bond can be labile under certain conditions, leading to the formation of the deiodinated byproduct, 1,5-difluoro-4-methylbenzene. This can occur during the synthesis, work-up, or purification, especially if heat or basic conditions are employed.[1]
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the purification of this compound derivatives.
A. Column Chromatography Issues
Question 1: My target compound is co-eluting with an impurity on a silica gel column. How can I improve the separation?
Answer: Co-elution is a frequent challenge with halogenated aromatics due to their similar polarities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent System: If you are using a standard hexane/ethyl acetate system, consider switching to a mobile phase with different selectivity. Toluene or dichloromethane in combination with hexane can alter the π-π interactions with the aromatic ring, potentially resolving closely eluting spots.[2][3]
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly, can often resolve compounds that co-elute under isocratic conditions.
-
-
Change the Stationary Phase:
-
Neutral Alumina: Iodinated compounds can be sensitive to the acidic nature of silica gel, which can cause streaking or even degradation.[4] Switching to neutral alumina can mitigate these issues.
-
Pentafluorophenyl (PFP) or Phenyl-Hexyl Phases: For particularly challenging separations, especially of isomers, consider using HPLC columns with PFP or phenyl-hexyl stationary phases. These offer alternative selectivities based on π-π, dipole-dipole, and hydrophobic interactions, which can be highly effective for separating halogenated aromatic compounds.
-
Question 2: I'm observing a new, less polar spot on my TLC plate after running a column, and my yield is low. What is happening?
Answer: This is a classic sign of on-column degradation, likely deiodination. The slightly acidic nature of silica gel can catalyze the cleavage of the C-I bond, especially in electron-deficient aromatic rings.
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine. This will passivate the acidic silanol groups.
-
Use Neutral Alumina: As mentioned previously, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[5]
-
Avoid Excessive Heat: If performing the chromatography at elevated temperatures to improve solubility, be aware that this can accelerate degradation.
B. Recrystallization Challenges
Question 3: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is common for low-melting point solids or when the solution is supersaturated at a temperature above the compound's melting point.
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point. For this compound derivatives, consider the following solvent systems:
-
Single Solvents: Hexane, heptane, or ethanol.
-
Solvent Pairs: A common and effective technique is to use a solvent pair, such as ethanol/water or toluene/hexane.[6][7] Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals.[6] Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.
Question 4: After recrystallization, my product is still impure, and the impurity seems to co-crystallize. How can I improve the purity?
Answer: Co-crystallization can occur when the impurity has a very similar structure and can be incorporated into the crystal lattice of the desired product.
-
Try a Different Solvent System: The choice of solvent can influence the crystal packing. A different solvent may exclude the impurity from the crystal lattice more effectively.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system may be necessary to achieve the desired purity.
-
Pre-purification: If the impurity level is high, it is often beneficial to first purify the crude material by column chromatography to remove the majority of the impurity before proceeding with recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method. It is essential to use the same solvent system for TLC analysis as you plan to use for the column. This will allow you to predict the retention factor (Rf) of your compound and impurities on the column.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of your compound and identifying any fluorine-containing impurities.[8][9]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of your final product. Developing a robust HPLC or GC method is essential for quality control.
Q3: Are there any specific safety precautions I should take when working with this compound derivatives?
A3: Yes. As with all chemicals, you should consult the Safety Data Sheet (SDS) before use. In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iodinated organic compounds can be lachrymatory and irritants. Avoid inhalation of dust or vapors and contact with skin and eyes.
IV. Experimental Protocols
Protocol 1: Neutralized Silica Gel Flash Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel. In a separate container, prepare your chosen mobile phase (e.g., 95:5 hexane/ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Packing the Column: Pour the mobile phase containing triethylamine over the silica gel to create a slurry. Swirl gently and pour the slurry into your chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Elute the column with at least 3-5 column volumes of the neutralized mobile phase to ensure the entire stationary phase is equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting with your chosen mobile phase, collecting fractions and monitoring by TLC.
dot graph "chromatography_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Neutralized\nSilica Gel Slurry"]; B [label="Pack and Equilibrate\nthe Column"]; C [label="Load Crude Product"]; D [label="Elute with Mobile Phase"]; E [label="Monitor Fractions by TLC"]; F [label="Combine Pure Fractions"]; G [label="Evaporate Solvent"]; H [label="Pure Product"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for neutralized silica gel flash chromatography.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) to dissolve the solid completely.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
V. Data Summary Table
| Purification Method | Common Impurities Addressed | Advantages | Potential Disadvantages |
| Silica Gel Chromatography | Less polar and more polar impurities | Widely applicable, good for initial cleanup | Potential for product degradation (deiodination) |
| Neutralized Silica Gel | Acid-sensitive impurities | Minimizes degradation of iodinated compounds | Requires an extra preparation step |
| Neutral Alumina Chromatography | Acid-sensitive impurities | Good for compounds unstable on silica | Can have different selectivity than silica |
| Recrystallization | Impurities with different solubilities | Can provide very high purity, scalable | Not effective for all impurities (co-crystallization), potential for "oiling out" |
VI. References
-
Oakwood Chemical. (n.d.). 1,5-Difluoro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-. Retrieved from
-
Li, C.-J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(10), 2035-2043.
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6719.
-
El-Awa, A., & El-Faham, A. (2012). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Arkivoc, 2012(5), 238-256.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Retrieved from
-
Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
-
Barnung, T. N., & Grahl-Nielsen, O. (1989). Determination of benzenes and naphthalenes in water by purge and trap isolation and capillary column chromatography. Journal of Chromatography A, 466, 271-280.
-
University of California, Los Angeles. (n.d.). Recrystallization-2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Retrieved from [Link]
-
James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Google Patents. (n.d.). Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. Retrieved from
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
Nicholson, J. K., & Wilson, I. D. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of proteome research, 10(9), 3889-3900.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Quora. (2024). How to recrystallize and separate the substance I synthesized in toluene but is oily. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
-
Li, C.-J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature protocols, 11(10), 2035–2043.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
Singh, S., & Handa, T. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4568-4577.
-
Organometallic Chemistry. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]
-
Chemsrc. (2025). 2,4-Difluoro-1-iodobenzene. Retrieved from [Link]
-
Reddy, G. J., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Results in Chemistry, 4, 100494.
-
ResearchGate. (2022). Chromatographic separations and mechanisms. [Link]
-
MySkinRecipes. (n.d.). 1,3-Difluoro-4-iodo-2-methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodotoluene difluoride. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline. Retrieved from
-
Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
-
Kadis, V. W., & Jonasson, O. R. (1969). Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Bulletin of Environmental Contamination and Toxicology, 4(2), 120-127.
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
preventing deiodination of 1,5-Difluoro-2-iodo-4-methylbenzene during reactions
Welcome to the technical support center for 1,5-Difluoro-2-iodo-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common challenge encountered during its application: the undesired deiodination of the molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate this side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, a specific type of hydrodehalogenation, is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of the byproduct 1,5-difluoro-4-methylbenzene, reducing the yield of your desired product and complicating its purification.
Q2: Why is this compound susceptible to deiodination?
A2: The susceptibility of aryl iodides like this compound to deiodination stems from the relatively weak carbon-iodine (C-I) bond compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This makes the C-I bond more prone to cleavage under certain reaction conditions, particularly in the presence of transition metal catalysts and a source of hydride.
Q3: What are the primary causes of deiodination in reactions involving this compound?
A3: Deiodination is often mediated by the formation of palladium-hydride species in the catalytic cycle of cross-coupling reactions. Key factors that can contribute to this include:
-
The nature of the aryl iodide: While often highly reactive for the desired coupling, the C-I bond is also more susceptible to reduction.
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor the deiodination pathway. The electronic and steric properties of the supporting ligands play a crucial role.
-
Reaction Conditions:
-
Base: The choice of base can be critical, as some can act as a source of hydride.
-
Solvent: Certain solvents, such as DMF and dioxane, have been reported to promote dehalogenation more than others, like toluene.[1] Alcohols can also serve as hydride sources.[2]
-
Temperature: Elevated temperatures can sometimes accelerate the rate of deiodination.
-
Hydrogen Sources: Trace amounts of water or other protic impurities in the reaction mixture can act as hydrogen donors.[3]
-
Troubleshooting Guides
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the use of this compound can sometimes be plagued by the formation of the deiodinated byproduct.
Underlying Cause: In the Suzuki-Miyaura catalytic cycle, a competing pathway involving a palladium-hydride intermediate can lead to hydrodehalogenation. This can be exacerbated by factors that slow down the desired transmetalation or reductive elimination steps relative to the deiodination pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols & Explanations:
-
Catalyst and Ligand Selection:
-
Rationale: The ligand's steric bulk and electron-donating ability can influence the relative rates of the desired catalytic steps versus the formation and reaction of palladium-hydride species. Bulky, electron-rich ligands can promote the desired reductive elimination.
-
Recommendation: Switch from standard ligands like PPh3 to more specialized biaryl phosphine ligands such as XPhos, SPhos, or DavePhos. These have been shown to be effective in suppressing hydrodehalogenation in various cross-coupling reactions.[4]
-
-
Base Optimization:
-
Rationale: Stronger bases can sometimes promote side reactions. Milder bases may be sufficient to facilitate the Suzuki coupling while minimizing deiodination.
-
Recommendation: If using a strong base like NaOH or NaOtBu, consider switching to milder inorganic bases such as K3PO4, Cs2CO3, or CsF.
-
-
Solvent Choice:
-
Rationale: Solvents can act as hydride sources or influence the stability of key intermediates. Aprotic, non-coordinating solvents are often a better choice.
-
Recommendation: If deiodination is significant in solvents like dioxane or DMF, switch to toluene or benzene.
-
-
Temperature Control:
-
Rationale: Higher temperatures can increase the rate of undesired side reactions.
-
Recommendation: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active and may not require high reflux temperatures.
-
| Parameter | Condition A (High Deiodination) | Condition B (Optimized) | Rationale |
| Catalyst/Ligand | Pd(PPh3)4 | Pd2(dba)3 / XPhos | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | NaOtBu | K3PO4 | Milder base reduces side reactions. |
| Solvent | Dioxane | Toluene | Toluene is less likely to act as a hydride source. |
| Temperature | 100 °C | 80 °C | Lower temperature can improve selectivity. |
Issue 2: Deiodination During Stille Coupling
Similar to Suzuki coupling, Stille coupling can also be affected by deiodination of the aryl iodide starting material.
Underlying Cause: The mechanism of deiodination in Stille coupling is also believed to involve palladium-hydride intermediates. The relative rates of oxidative addition, transmetalation, and reductive elimination are key.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Stille coupling.
Detailed Protocols & Explanations:
-
Ligand Selection:
-
Rationale: As with Suzuki coupling, the choice of ligand is critical.
-
Recommendation: If using Pd(PPh3)4, consider switching to a catalyst system with a more electron-rich and bulky ligand, such as Pd2(dba)3 with P(t-Bu)3 or a biaryl phosphine ligand.
-
-
Solvent Effects:
-
Rationale: Solvents can play a significant role in the extent of deiodination.
-
Recommendation: Toluene is often a superior solvent to dioxane or DMF for minimizing this side reaction in Stille couplings.[1]
-
-
Additives:
-
Rationale: Additives can accelerate the rate-limiting transmetalation step, thus outcompeting the deiodination pathway.
-
Recommendation: The addition of a copper(I) co-catalyst (e.g., CuI) or a fluoride source (e.g., CsF) can be beneficial.
-
| Parameter | Condition A (High Deiodination) | Condition B (Optimized) | Rationale |
| Catalyst/Ligand | Pd(PPh3)4 | Pd2(dba)3 / P(t-Bu)3 | More active catalyst system. |
| Solvent | Dioxane | Toluene | Toluene is less prone to promoting deiodination. |
| Additive | None | CuI (0.1 eq) | Cu(I) accelerates transmetalation. |
| Temperature | Reflux | 80-90 °C | Milder conditions can improve selectivity. |
Issue 3: Deiodination during Lithiation or Grignard Formation
Attempting to form an organometallic reagent from this compound via metal-halogen exchange can also lead to deiodination if a proton source is present.
Underlying Cause: The initially formed organolithium or Grignard reagent is a strong base and will be readily protonated by any available proton source in the reaction mixture, leading to the deiodinated product.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents must be rigorously dried over an appropriate drying agent and freshly distilled before use.
-
Low Temperature: Perform the metal-halogen exchange at low temperatures (typically -78 °C for lithiation with n-BuLi or t-BuLi) to minimize side reactions.
-
Slow Addition: Add the organolithium reagent or magnesium slowly to the solution of this compound to maintain a low temperature and concentration of the reactive species.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of atmospheric moisture.
-
Quenching: After the formation of the organometallic reagent, quench the reaction with the desired electrophile at low temperature before allowing the mixture to warm to room temperature.
References
- BenchChem. (2025).
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. DOI: 10.1016/S0040-4020(02)00998-7.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11077-11079. DOI: 10.1039/C3CC46271D.
- Zhang, X., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6145-6153.
- Reddit discussion on Stille coupling dehalogen
- Monopoli, A., et al. (2014). Suzuki–Miyaura reactions of aryl iodides and bromides with electron-rich aryl boronic acids promoted by Pd-NPs/chitosan catalyst. Catalysis Science & Technology, 4(1), 128-135.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Tao, B., & Boykin, D. W. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 69(13), 4330-4335.
- Kuwano, R., & Yokogi, M. (2005). A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Aryl Chlorides. Organic Letters, 7(5), 945-947.
- BenchChem. (2025).
- Shen, W. (1997). A general and efficient method for the Suzuki cross-coupling of aryl chlorides with arylboronic acids. Tetrahedron Letters, 38(32), 5575-5578.
- Gstottmayr, C. W. K., et al. (2002). A Defined, Air-Stable, and Highly Efficient Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides.
- De, D., & Krogstad, D. J. (2000). A Highly Active Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 2(7), 879-882.
- Reddit discussion on Stille coupling dehalogen
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Sources
effect of base and solvent on Buchwald-Hartwig amination of 1,5-Difluoro-2-iodo-4-methylbenzene
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored to address the challenges and nuances of using 1,5-Difluoro-2-iodo-4-methylbenzene as a substrate, with a deep dive into the critical roles of base and solvent selection. Our goal is to provide you with actionable insights and troubleshooting strategies to ensure the success of your coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[1] However, the success of this reaction is highly dependent on the careful selection of reaction parameters, especially the base and solvent. This is particularly true for electron-deficient aryl halides like this compound, where the electronic properties of the substrate can significantly influence the catalytic cycle.
The Critical Role of Base and Solvent Selection
Mechanism Deep Dive: Where Base and Solvent Intervene
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2] The base and solvent play crucial roles in several key steps of this cycle:
-
Oxidative Addition: The first step involves the insertion of the Pd(0) catalyst into the carbon-iodine bond of the aryl iodide. The solvent can influence the stability and reactivity of the Pd(0) species.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. The base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and solubility of the base are critical here.
-
Reductive Elimination: This is the final step where the C–N bond is formed, and the desired product is released from the palladium center, regenerating the Pd(0) catalyst. The solvent polarity can affect the rate of this step.
Below is a diagram illustrating the catalytic cycle and the points of influence for the base and solvent.
Caption: Catalytic cycle with base and solvent intervention points.
Base Selection Guide
The choice of base is critical for the deprotonation of the amine coordinated to the palladium center. A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong can lead to side reactions or degradation of the substrate or catalyst. For electron-deficient aryl halides, a moderately strong, non-nucleophilic base is often preferred.
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | A strong, sterically hindered base. Often a good first choice, but can be too harsh for some functional groups. |
| Potassium tert-butoxide (KOtBu) | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, but sometimes offers different reactivity due to the potassium cation. Incompatible with esters and nitro groups.[3] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | THF, Toluene | A very strong, non-nucleophilic base. Useful for less acidic amines and can provide proton tolerance for groups like hydroxyls and carboxyls.[3] |
| Cesium carbonate (Cs2CO3) | ~10.3 (for HCO3-) | Toluene, Dioxane, DMF | A weaker inorganic base. Often used for more sensitive substrates. Its solubility can be a limiting factor. |
| Potassium phosphate (K3PO4) | ~12.3 (for HPO4^2-) | Toluene, Dioxane, DMF | Another common inorganic base, milder than alkoxides. |
Solvent Selection Guide
The solvent not only dissolves the reactants and catalyst but also influences the reaction rate and selectivity. The polarity of the solvent can significantly affect the stability of the catalytic intermediates.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | A common nonpolar, aprotic solvent. Good for dissolving organic substrates and ligands. Favored for reactions with aryl iodides to minimize catalyst inhibition by iodide salts.[3] |
| 1,4-Dioxane | 2.2 | 101 | A popular polar aprotic solvent. Miscible with water, which can sometimes be beneficial. However, it is a suspected carcinogen and should be handled with care.[4] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A polar aprotic solvent with a lower boiling point. Useful for reactions at milder temperatures. |
| tert-Butanol (t-BuOH) | 12.5 | 82 | A polar protic solvent that can also act as a ligand or influence the base. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent with a high boiling point. Can be useful for challenging couplings but may also lead to side reactions. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Q1: I'm seeing low to no conversion of my starting material. What should I do?
A1: Low conversion is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand are of high quality and have been stored under inert conditions. Consider using a pre-formed catalyst to ensure the active Pd(0) species is generated efficiently. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required for challenging substrates.
-
Base Strength: The pKa of your amine substrate will dictate the required base strength. For weakly acidic amines, a stronger base like LiHMDS may be necessary. Conversely, if your substrate is sensitive, a milder base like Cs2CO3 or K3PO4 might be more appropriate.
-
Solvent Choice: Ensure your solvent is anhydrous. The presence of water can affect the catalyst and base. Toluene is often a good starting point for aryl iodides.[3]
-
Temperature: Increasing the reaction temperature can sometimes improve conversion, but be mindful of potential side reactions or catalyst decomposition.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant formation of hydrodehalogenation (Ar-H) and other side products. How can I minimize these?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.
-
Base Selection: Strong bases, particularly in the presence of trace water, can promote this side reaction. Consider switching to a weaker inorganic base like K3PO4.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination and side reactions. Screening different ligands may be necessary.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.
Q3: My reaction starts well, but then the catalyst appears to decompose (e.g., formation of palladium black). What's happening?
A3: Catalyst decomposition can be caused by several factors:
-
Temperature: The reaction may be running too hot, causing the catalyst to degrade. Try lowering the temperature.
-
Ligand Stability: The phosphine ligand may be unstable under the reaction conditions. Consider a more robust ligand.
-
Oxygen Contamination: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst.
Q4: The reaction is not reproducible. What are the likely culprits?
A4: Reproducibility issues often point to subtle variations in reaction setup:
-
Inert Atmosphere: Ensure a consistent and high-quality inert atmosphere for every reaction.
-
Reagent Quality: The purity of your aryl halide, amine, base, and solvent can vary between batches. Use freshly purified or high-purity reagents.
-
Water Content: The amount of water in your solvent and reagents can significantly impact the reaction. Always use anhydrous solvents.
Q5: How do I choose the optimal base and solvent for a new amine substrate with this compound?
A5: A systematic screening approach is often the most effective way to identify optimal conditions.
-
Start with a Standard Condition: Begin with a generally reliable condition, for example, Pd2(dba)3 as the palladium source, a suitable phosphine ligand (e.g., a biarylphosphine), NaOtBu as the base, and toluene as the solvent.
-
Vary One Parameter at a Time: Set up a small-scale array of reactions where you systematically vary the base (e.g., NaOtBu, LiHMDS, Cs2CO3) while keeping the solvent and other parameters constant. Then, with the best base, screen a range of solvents (e.g., toluene, dioxane, THF).
-
Analyze the Results: Use techniques like TLC, GC-MS, or LC-MS to analyze the outcome of each reaction and identify the conditions that provide the best yield and purity.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine (1.1-1.2 equivalents), and the anhydrous solvent.
-
Reaction: Place the sealed tube in a preheated oil bath and stir for the desired time (monitor by TLC or GC/MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Base and Solvent Screening
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the amine in a suitable solvent (e.g., toluene).
-
Set up Reaction Array: In a glovebox or using Schlenk technique, add the palladium precursor and ligand to an array of reaction vials.
-
Add Bases: To each vial, add a different base.
-
Add Reactants and Solvents: Add the stock solutions and the screening solvent to each vial.
-
Run Reactions: Seal the vials and run the reactions in parallel on a heating block.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation by a suitable analytical method.
By carefully considering the roles of the base and solvent and employing a systematic approach to troubleshooting and optimization, you can significantly increase the success rate of your Buchwald-Hartwig amination reactions with this compound.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Christensen, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Viciu, M. S., et al. (2004). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Organometallics. [Link]
-
ACS Publications. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. ACS Publications. [Link]
-
van der Pijl, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
The Journal of Organic Chemistry. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Smith, R. C., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Smith, R. C., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1,5-Difluoro-2-iodo-4-methylbenzene
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1,5-Difluoro-2-iodo-4-methylbenzene in transition-metal-catalyzed cross-coupling reactions. The high reactivity of the Carbon-Iodine bond, influenced by the electron-withdrawing fluorine substituents, makes this an excellent substrate. However, this reactivity can also lead to challenges in reaction monitoring and purification, often manifesting as a "messy" or difficult-to-interpret Thin-Layer Chromatography (TLC) plate.
This document provides a structured, question-and-answer approach to diagnose and resolve common issues encountered during your experiments. We will move from general TLC problems to specific challenges within Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Part 1: General TLC Analysis & Troubleshooting
A clear TLC is the foundation of reaction monitoring. If you cannot trust your TLC, you cannot make informed decisions about your reaction's progress.
Question: Why are the spots on my TLC plate streaking or tailing?
Answer: Streaking is one of the most common TLC issues and typically points to a problem with solubility, concentration, or interaction with the stationary phase (silica gel).
-
Overloading: The most frequent cause is applying too much sample to the plate. The stationary phase becomes saturated, and the excess compound travels up the plate improperly.
-
Solution: Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate, DCM) before spotting. A faint, small spot is ideal.
-
-
Inappropriate Solvent System: If your compound has very high polarity, it may interact too strongly with the silica gel, causing it to streak. Conversely, if your compound is highly nonpolar, it might not move off the baseline properly.
-
Solution: Adjust the polarity of your eluent. For highly polar compounds, adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve spot shape.
-
-
Insoluble Material: Spotting insoluble material from your reaction mixture (e.g., inorganic salts, decomposed catalyst) will result in streaking from the baseline.
-
Solution: Before spotting, dilute the reaction aliquot with a solvent like ethyl acetate and filter it through a small plug of cotton or celite in a pipette to remove particulates.
-
Question: My spots are all clumped together. How can I improve the separation (resolution)?
Answer: Poor separation, or a low ΔRf, means your chosen solvent system is not effective at differentiating the components in your mixture. The goal is to find a system that gives your desired product an Rf value between 0.1 and 0.4, which is optimal for subsequent flash chromatography.[1]
-
Eluent Polarity is Too High: If all spots, including your starting material and product, are running near the solvent front (high Rf), your eluent is too polar.
-
Solution: Decrease the percentage of the polar solvent. For example, switch from 30% Ethyl Acetate in Hexanes to 10% or 20%.[1]
-
-
Eluent Polarity is Too Low: If all spots are stuck on the baseline (low Rf), your eluent is not polar enough to move them.
-
Solution: Gradually increase the percentage of the polar solvent.
-
-
Solvent Selectivity: Sometimes, a simple binary mixture (e.g., Ethyl Acetate/Hexanes) does not provide sufficient selectivity. Fluorinated aromatic compounds can have unique interactions.
-
Solution: Experiment with different solvent systems that offer different selectivities. Toluene or Dichloromethane can be excellent alternatives to hexanes for separating aromatic compounds.[2]
-
Table 1: Recommended Starting Solvent Systems for TLC Optimization
| Solvent System Class | Example (Nonpolar:Polar) | Characteristics & Best Use Cases |
|---|---|---|
| Standard Hydrocarbon/Ester | Hexanes:Ethyl Acetate | General-purpose, good for a wide range of polarities. |
| Aromatic/Ester | Toluene:Ethyl Acetate | Excellent for separating aromatic compounds with similar polarities.[2] |
| Chlorinated/Ester | Dichloromethane:Ethyl Acetate | Good for more polar compounds; DCM can help solubilize stubborn materials. |
| Ether-Based | Hexanes:Diethyl Ether or MTBE | Offers different selectivity than esters; can be less polar. |
| Alcohol Additive | Hexanes:Ethyl Acetate + 1% MeOH | Breaks up strong interactions for very polar compounds stuck on the baseline. |
Part 2: Troubleshooting Coupling-Specific Problems
The root cause of a messy TLC is often an inefficient or side-reaction-plagued coupling. Below is a logical workflow for diagnosing these issues.
Caption: General workflow for troubleshooting a messy TLC.
A. Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for forming C-C bonds but is sensitive to oxygen and reagent quality.[3][4]
Question: My TLC shows my aryl iodide is consumed, but I have multiple new spots, and my desired product spot is weak. What's happening?
Answer: This classic symptom often points to homocoupling of the boronic acid partner and/or decomposition.
-
Cause - Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid (to form a biaryl byproduct) and can damage the Pd(0) catalyst.[3]
-
Troubleshooting: Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[5]
-
-
Cause - Boronic Acid Instability: Boronic acids, especially heteroaromatic ones, can be prone to decomposition (protodeboronation) under the reaction conditions, reducing the amount available for cross-coupling.[5]
-
Troubleshooting: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[5] Ensure the boronic acid is pure and has been stored correctly.
-
Question: My reaction stalls, and the TLC shows a mixture of starting material, product, and a dark spot on the baseline. What is the baseline spot?
Answer: A persistent, dark, and immobile spot on the baseline is often decomposed palladium catalyst ("palladium black").
-
Cause - Inefficient Ligand: The phosphine ligand's job is to stabilize the palladium center. If the ligand is suboptimal or decomposes, the palladium can precipitate out of solution, halting the catalytic cycle.
-
Troubleshooting: For a somewhat sterically hindered substrate like this compound, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to promote efficient catalytic turnover.[6]
-
-
Cause - Incorrect Base/Solvent Combination: The choice of base and solvent is critical. An overly strong base can cause side reactions, while a base that is not soluble enough can lead to poor reaction rates and catalyst decomposition.
Caption: Suzuki cycle showing key side reactions.
B. Sonogashira Coupling
The Sonogashira reaction is highly effective for C(sp²)-C(sp) bond formation but is notorious for a specific side reaction: Glaser coupling.
Question: My TLC shows a new, nonpolar spot in addition to my starting material and desired product. Could this be a side product?
Answer: Very likely. In Sonogashira couplings, the most common byproduct is the homocoupling of the terminal alkyne , known as Glaser coupling. This dimer (R-C≡C-C≡C-R) is often less polar than the desired cross-coupled product.
-
Cause - Oxygen and Copper Co-catalyst: This side reaction is mediated by the copper(I) co-catalyst in the presence of oxygen.[7][8] The copper acetylide intermediate undergoes oxidative dimerization instead of transmetalating to the palladium center.
-
Troubleshooting:
-
Rigorous Degassing: This is non-negotiable for Sonogashira reactions. Sparge all solvents and the reaction headspace thoroughly with an inert gas.
-
Use Copper-Free Conditions: Many modern protocols have been developed to avoid this issue entirely by omitting the copper co-catalyst.[8] These often require a different choice of ligand or base but can provide much cleaner reaction profiles.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting aryl iodide is consumed to prevent buildup of the Glaser product.
-
-
C. Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction requires a careful balance of a strong base and a highly active catalyst system.
Question: My TLC shows consumption of the aryl iodide, but besides my product, I see a significant spot that has a similar Rf to toluene or benzene. What is this byproduct?
Answer: This is a strong indication of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom, yielding 1,5-difluoro-4-methylbenzene.
-
Cause - β-Hydride Elimination: This side reaction can compete with the desired reductive elimination step.[9] It is often promoted by high temperatures or suboptimal ligand choice.
-
Troubleshooting:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Screen Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) are specifically designed to promote reductive elimination over β-hydride elimination.[10]
-
-
-
Cause - Base-Promoted Decomposition: Certain strong bases can react with the solvent or starting materials at high temperatures, leading to side reactions.
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases that are very effective.[11] Ensure the base is fresh and added under an inert atmosphere.
-
Part 3: Key Experimental Protocols
Protocol 1: Optimizing TLC Conditions
-
Prepare several vials containing different eluent systems (see Table 1). Start with low polarity (e.g., 5% EtOAc/Hexanes) and high polarity (e.g., 40% EtOAc/Hexanes).
-
Draw a pencil line ~1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).
-
Dilute your starting material and a small aliquot of your reaction mixture (~5 µL) in a volatile solvent (~0.5 mL of EtOAc).
-
Using a capillary tube, carefully spot each lane. The spot should be as small as possible.
-
Place the TLC plate in a developing chamber containing your first eluent. Ensure the solvent level is below the pencil line. Cover the chamber.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the plate under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze the separation. Adjust the solvent polarity to achieve an Rf of 0.1-0.4 for the product and the largest possible separation between all spots.[1]
Protocol 2: General Procedure for a Microscale Cross-Coupling Reaction
-
To a dry vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[3]
-
Add the degassed solvent(s) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitor the reaction's progress by TLC until the starting aryl iodide is consumed.[3][12]
-
Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.[3]
References
-
The Sonogashira Coupling. Megan Shroder, CHM 254. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira troubleshooting help needed. Reddit r/Chempros. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]
-
Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. Nuclear Medicine and Biology - Elsevier. [Link]
-
Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Optimization of Direct Aromatic F-Labeling of Tetrazines. ResearchGate. [Link]
-
A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ResearchGate. [Link]
-
TLC optimization for flash chromatography help. Reddit r/chemistry. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews - ACS Publications. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH National Library of Medicine. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Reaction Times for 1,5-Difluoro-2-iodo-4-methylbenzene Cross-Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 1,5-Difluoro-2-iodo-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reduce the reaction times of their synthetic procedures involving this challenging substrate. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established mechanistic principles and field-proven strategies.
Introduction: Understanding the Substrate's Reactivity
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its reactivity is governed by a combination of electronic and steric factors:
-
Electronic Effects : The two electron-withdrawing fluorine atoms modulate the electron density of the aromatic ring. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Hindrance : The iodine atom is positioned ortho to a fluorine atom and meta to a methyl group, creating a sterically encumbered reaction site. This hindrance can impede the approach of the bulky palladium catalyst, often slowing the initial oxidative addition step, which is frequently the rate-determining step.[1]
-
Aryl Iodide Reactivity : While aryl iodides are generally the most reactive aryl halides in cross-coupling (Ar-I > Ar-Br > Ar-Cl > Ar-F), the specific substitution pattern of this molecule requires careful optimization to achieve efficient transformations.[2][3]
This guide provides targeted advice to overcome these intrinsic challenges and accelerate your reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is extremely slow or stalling. What are the most likely causes?
A1: Sluggish reactions with this substrate typically stem from a few key areas: an inefficient catalyst system, suboptimal reaction conditions, or issues with reagent quality.
-
Inefficient Catalyst Activation/Turnover : The steric bulk around the iodine can hinder the oxidative addition of your Pd(0) catalyst.[1] Furthermore, the catalytic cycle may be slow due to an inappropriate ligand that does not sufficiently promote the subsequent transmetalation and reductive elimination steps.
-
Suboptimal Ligand Choice : Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. The reaction requires a ligand that is both electron-rich to promote oxidative addition and sterically demanding to facilitate reductive elimination.[4][5]
-
Incorrect Base or Solvent : The choice of base and solvent is critical and highly dependent on the specific type of cross-coupling reaction. An inappropriate base may not be strong enough to facilitate the transmetalation step (in Suzuki couplings) or deprotonate the nucleophile (in Buchwald-Hartwig aminations).
-
Low Reaction Temperature : While higher temperatures can risk side reactions, a reaction that is too cold may not have sufficient kinetic energy to overcome the activation barrier, especially for the challenging oxidative addition step. Typical temperatures for these couplings are in the 80-100 °C range.[3]
-
Reagent Purity : Impurities in your starting material, coupling partner (e.g., boronic acid), or solvent (especially water or oxygen) can poison the palladium catalyst and halt the reaction. Ensure you are using anhydrous, degassed solvents.[6]
Q2: Which palladium catalyst and ligand system is best for accelerating reactions with this substrate?
A2: For sterically hindered and electronically modified substrates like this compound, the most effective catalyst systems almost always involve electron-rich, bulky monophosphine ligands .
-
Recommended Ligands :
-
Dialkylbiarylphosphine Ligands (Buchwald Ligands) : Ligands such as SPhos, XPhos, and RuPhos are premier choices. Their steric bulk helps to create a coordinatively unsaturated palladium center that accelerates both oxidative addition and reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.[6]
-
Bulky Trialkylphosphine Ligands : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly in Suzuki and Sonogashira couplings.[7]
-
-
Palladium Precatalysts :
-
Pd(0) Sources : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source that requires in-situ combination with the chosen ligand.
-
Pd(II) Precatalysts : Pd(OAc)₂ (palladium(II) acetate) is a stable, air-tolerant option but requires in-situ reduction to the active Pd(0) species.
-
Palladacycle Precatalysts (G3/G4) : For consistency and rapid activation, consider using commercially available palladacycle precatalysts (e.g., XPhos Pd G3). These catalysts generate the active LPd(0) species quickly and reliably upon exposure to a base.[3]
-
Q3: My Suzuki-Miyaura coupling is slow. How can I optimize the base and solvent to improve the rate?
A3: The Suzuki-Miyaura reaction's rate is highly dependent on the activation of the boronic acid or ester, which is controlled by the base.
-
Base Selection :
-
Inorganic Carbonates/Phosphates : K₂CO₃ and K₃PO₄ are standard choices. K₃PO₄ is a stronger base and can be more effective for challenging couplings. They are typically used with aqueous solvent mixtures (e.g., dioxane/water, toluene/water).[6]
-
Fluoride Bases : Cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective. The high fluorophilicity of boron leads to the formation of a more nucleophilic boronate species, which can significantly accelerate the transmetalation step.[8] Using a fluoride source like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is another powerful option.[9]
-
-
Solvent System :
-
Aqueous Systems : A mixture of an organic solvent like dioxane, toluene, or THF with water is common. The water is necessary to dissolve the inorganic base. The optimal ratio must be determined empirically.
-
Anhydrous Systems : When using fluoride bases like TBAF, an anhydrous polar aprotic solvent such as THF or DMF is required.
-
Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What are the key parameters to adjust?
A4: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.
-
Base Selection : The most common and effective bases are strong alkoxides or amides, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) .[3][10] Weaker bases like K₂CO₃ are generally not sufficient for C-N couplings unless the amine is particularly acidic.
-
Ligand Choice : This is arguably the most critical variable. For couplings with primary and secondary amines, bulky biarylphosphine ligands are essential. XantPhos is a good starting point for many applications, but screening others like BrettPhos (for primary amines) or Josiphos -type ferrocenyl ligands may be necessary for optimal results.[10][11]
-
Solvent : Anhydrous, aprotic solvents are required. Toluene and dioxane are the most common and effective choices. Ethereal solvents like THF can also be used but may lead to slower reactions.
Q5: How can I accelerate a Sonogashira coupling with this aryl iodide? I'm seeing significant amounts of starting material and alkyne homocoupling (Glaser coupling).
A5: The Sonogashira coupling traditionally relies on a dual palladium/copper catalytic system. Optimizing the interplay between these catalysts and the reaction conditions is key.
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Problem : Alkyne homocoupling is a common side reaction mediated by the copper catalyst.
-
Solution : Minimize the amount of CuI (1-5 mol% is typical). Ensure strictly anaerobic conditions, as oxygen promotes Glaser coupling. Alternatively, consider a copper-free Sonogashira protocol .
-
-
Copper-Free Conditions : These protocols often use a slightly higher palladium catalyst loading and a stronger base. They can provide cleaner reactions and are particularly useful if your substrate is sensitive or if homocoupling is a persistent issue.[12]
-
Base : A liquid amine base, which often doubles as the solvent or co-solvent, is required. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices.[13] They scavenge the HI produced during the reaction.
-
Ligand : Phosphine ligands are crucial. Bulky and electron-rich ligands can accelerate the reaction and may be essential for copper-free variants.[12]
Visualized Guides
General Palladium Cross-Coupling Cycle
The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Slowdowns can occur at any stage, but for this compound, the Oxidative Addition is often the primary bottleneck due to steric hindrance.
Caption: A step-by-step guide to troubleshooting slow cross-coupling reactions.
Troubleshooting Guide: At-a-Glance
| Observed Issue | Probable Cause(s) | Recommended Solutions & Actions |
| No or very low conversion (<10%) | 1. Catalyst poisoning (water, oxygen, impurities).<[6]br>2. Inactive catalyst system (wrong ligand/Pd source).3. Insufficient temperature. | 1. Use freshly distilled/anhydrous and degassed solvents. Purify starting materials.2. Switch to a bulky, electron-rich ligand (XPhos, SPhos) and a reliable precatalyst (e.g., XPhos Pd G3).<[6]br>3. Increase temperature in 10-15 °C increments. |
| Reaction stalls at partial conversion (e.g., 40-60%) | 1. Catalyst deactivation over time.2. Insufficient base strength or quantity.3. Poor solubility of reagents or catalyst. | 1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).2. Ensure the base is fresh, anhydrous, and finely powdered. Consider a stronger base (e.g., K₂CO₃ → K₃PO₄ for Suzuki; K₃PO₄ → NaOtBu for Buchwald).<[6][10]br>3. Try a different solvent (e.g., Toluene → Dioxane or DMF) or add a co-solvent to improve solubility. [6] |
| Significant side product formation (e.g., homocoupling, deiodination) | 1. Homocoupling : Reaction temperature too high; for Sonogashira, excess CuI or presence of O₂.<[1]br>2. Deiodination : Presence of protic impurities; inappropriate base/solvent combination. [1] | 1. Lower the reaction temperature. For Sonogashira, reduce CuI loading or switch to a copper-free protocol.<[12]br>2. Ensure strictly anhydrous conditions. Screen alternative, non-coordinating bases. |
| Reaction is clean but very slow (takes >24h) | 1. Suboptimal kinetics due to steric hindrance.2. Low concentration (bimolecular steps are slow).3. Ligand does not sufficiently accelerate reductive elimination. | 1. Switch to a more sterically demanding ligand to promote faster reductive elimination.<[4]br>2. Increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M).3. Increase the reaction temperature. |
Optimized Starting Protocols
These protocols serve as robust starting points. Further optimization may be required based on your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction : this compound + Arylboronic Acid
-
Rationale : This protocol uses a bulky biarylphosphine ligand for fast catalysis and a strong phosphate base to promote transmetalation.
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.5 equiv).
-
Add XPhos Pd G3 precatalyst (2 mol%) and XPhos ligand (2 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (concentration of aryl iodide at 0.2 M).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction : this compound + Primary/Secondary Amine
-
Rationale : This protocol employs a strong, non-nucleophilic base and a specialized ligand system known to be effective for C-N bond formation. [10] Procedure:
-
To an oven-dried reaction vial inside a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and RuPhos ligand (2.2 mol%).
-
Add this compound (1.0 equiv) dissolved in anhydrous, degassed toluene (to achieve 0.2 M).
-
Add the amine coupling partner (1.2 equiv).
-
Seal the vial, remove from the glovebox, and heat to 110 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Protocol 3: Copper-Free Sonogashira Coupling
-
Reaction : this compound + Terminal Alkyne
-
Rationale : This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling, a common side reaction. [12] Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add anhydrous, degassed triethylamine (Et₃N) as both the base and solvent (or use THF as a solvent with 3 equiv of Et₃N).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
References
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later.
- ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
- Wikipedia. (2023). Stille reaction.
- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Hartwig, J. F. (2010). Catalytic cross‐coupling reactions allowing for aryl–S, aryl–N and aryl–O bond formation.
- Denmark, S. E., & Ober, M. H. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Journal of the American Chemical Society, 126(15), 4865–4875.
- Beilstein Journal of Organic Chemistry. (2020).
- PubMed. (2011). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
- Google Books. (n.d.). Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
- PubMed Central. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (2024). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
- ACS Publications. (2009).
- National Institutes of Health. (2020).
- National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- OUCI. (n.d.).
- BenchChem. (2025).
- Strem Chemicals. (2025). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
- Royal Society of Chemistry. (2001). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- National Institutes of Health. (2020).
- ResearchGate. (2021).
- Amazon S3. (2019).
- ChemRxiv. (2019).
- Chemistry LibreTexts. (2023).
- S-Innovations. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ResearchGate. (2016).
- ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- National Institutes of Health. (2005).
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene and phenylboronic acid.
- ResearchGate. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments | Request PDF.
- ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
- Organic Syntheses. (n.d.).
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
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- 9. Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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stability and storage recommendations for 1,5-Difluoro-2-iodo-4-methylbenzene
Technical Support Center: 1,5-Difluoro-2-iodo-4-methylbenzene
Welcome to the technical support resource for this compound (CAS No. 333447-42-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated aryl iodide building block. As a key intermediate in the synthesis of complex organic molecules, its stability and purity are paramount for achieving reproducible and high-yielding experimental outcomes. This document provides in-depth, field-proven insights into its storage, handling, and troubleshooting to ensure the integrity of your starting material.
Section 1: Core Stability & Storage Recommendations (FAQs)
This section addresses the fundamental principles for maintaining the chemical integrity of this compound from the moment of receipt through to long-term storage.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C.[1] It is imperative to store the compound in a tightly sealed, opaque container to protect it from light and moisture.[2][3] The storage area should be dry and well-ventilated.[4][5]
Q2: Why is protection from light so critical for this compound?
A2: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds.[6] This inherent weakness makes aryl iodides, including this compound, particularly susceptible to homolytic cleavage when exposed to energy sources like UV light or heat. This light-induced degradation, or photolysis, can break the C-I bond, leading to the formation of an aryl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which is a common impurity that compromises the compound's purity and can interfere with subsequent reactions.[6]
Q3: Is it necessary to store this compound under an inert atmosphere (e.g., Argon, Nitrogen)?
A3: While not always listed as a mandatory requirement by all suppliers, storing under an inert atmosphere is a highly recommended best practice, especially for long-term storage or after the container has been opened. An inert atmosphere displaces oxygen and moisture, providing two key benefits:
-
Prevents Oxidation: It minimizes the risk of slow oxidative degradation pathways that can affect the molecule's integrity over time.
-
Excludes Moisture: It prevents the ingress of atmospheric moisture, which is crucial as the compound may be hygroscopic and moisture can interfere with many organometallic reactions (e.g., Grignard or lithiation) where this reagent might be used.
For routine use, tightly sealing the container and minimizing its time open to the atmosphere is sufficient. For high-purity applications or long-term archival, backfilling the container with argon or nitrogen is advised.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on the storage conditions. When stored as recommended (refrigerated, protected from light, and sealed from moisture), the compound should remain stable for an extended period. Always refer to the manufacturer's Certificate of Analysis (CoA) and expiration date as the primary guide. The first sign of degradation is typically a visual color change (see Section 2). If the material is past its recommended re-test date, its purity should be re-assessed by analytical methods such as NMR or HPLC before use.
Section 2: Troubleshooting Common Stability Issues (FAQs)
This section provides practical advice for identifying and addressing common problems that may arise during the handling and use of this compound.
Q5: My bottle of this compound has developed a yellow or brownish tint. Is it still usable?
A5: The appearance of a yellow to brown color is a strong indicator of degradation.[6] This discoloration is almost certainly due to the formation of elemental iodine (I₂) from the decomposition of the aryl iodide upon exposure to light or heat.[6]
Whether it is still usable depends on the tolerance of your specific reaction to small amounts of I₂ and a slightly lower purity of the starting material.
-
For robust reactions like many cross-couplings, a faintly colored solid may still provide a good yield.
-
For sensitive or catalytic reactions , the presence of I₂ can poison catalysts or initiate unwanted side reactions, leading to lower yields and complex product mixtures.
It is always best practice to use a pure, colorless starting material. If the discoloration is significant, purification is recommended.
Q6: How can I purify the compound if it has started to discolor?
A6: If minor degradation has occurred, the compound can often be repurified using standard laboratory techniques. The goal is to remove the non-polar elemental iodine (I₂) and any other potential impurities.
-
Recrystallization: This is often the most effective method. Choose a solvent system in which the compound has high solubility at elevated temperatures and low solubility at cold temperatures. Hexanes or a hexane/ethyl acetate mixture may be a good starting point.
-
Aqueous Wash: Dissolve the compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will react with and remove the elemental iodine, causing the color to disappear. Afterward, wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Silica Gel Plug: For small-scale purification, dissolving the compound in a minimal amount of a non-polar solvent (like hexanes) and passing it through a short plug of silica gel can effectively remove the more polar baseline impurities and adsorbed iodine.
Q7: I'm seeing inconsistent results in my Suzuki or Sonogashira coupling reaction. Could the stability of my aryl iodide be the issue?
A7: Absolutely. The success of cross-coupling reactions is highly dependent on the precise stoichiometry of the reactants and the integrity of the catalyst.[7] If your this compound has degraded, it directly impacts the reaction in several ways:
-
Inaccurate Stoichiometry: If, for example, 10% of your aryl iodide has decomposed, you are effectively adding 10% less of your key reactant than calculated. This can lead to incomplete conversion and lower yields.
-
Catalyst Inhibition: The elemental iodine formed during degradation, or other unforeseen byproducts, can interact with the palladium catalyst, potentially leading to catalyst deactivation or the formation of less active species. This results in sluggish or stalled reactions.
If you suspect starting material integrity, it is crucial to verify its purity by an analytical method or repurify it before proceeding.
Data Presentation
Table 1: Summary of Storage and Handling Recommendations
| Parameter | Recommended Condition | Rationale & Scientific Basis |
| Temperature | 2°C – 8°C (Refrigerated)[1][2] | Slows the rate of potential decomposition reactions. The C-I bond is susceptible to thermal degradation. |
| Light Exposure | Store in an opaque container; protect from light.[2][3] | The C-I bond is photolabile and can undergo homolytic cleavage upon exposure to UV light, leading to the formation of I₂.[6] |
| Atmosphere | Tightly sealed container. Inert gas (Ar, N₂) for long-term storage. | Prevents ingress of moisture and oxygen, which can lead to hydrolysis or oxidative side reactions. |
| Incompatible Materials | Strong oxidizing agents.[5] | Aryl iodides can react with strong oxidizers. The compound is primarily used in reductive coupling chemistries. |
Experimental Protocols & Visualization
Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its quality for research applications.
Caption: Decision workflow for handling this compound.
References
-
Hou, L., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health. [Link]
-
Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. [Link]
-
ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. National Institutes of Health. [Link]
-
Fiveable. Aryl Iodides Definition. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1,5-Difluoro-2-iodo-4-methylbenzene and 1,5-Difluoro-2-bromo-4-methylbenzene
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Aryl halides are foundational reagents, serving as key precursors for the construction of complex molecular architectures. Among these, fluorinated toluene derivatives are of particular interest due to the unique properties imparted by fluorine atoms. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 1,5-Difluoro-2-iodo-4-methylbenzene and 1,5-Difluoro-2-bromo-4-methylbenzene .
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple cataloging of properties to explain the fundamental principles governing the reactivity of these compounds. We will dissect their performance in key synthetic transformations, supported by experimental data and established chemical theory, to empower you to make informed decisions in your synthetic design.
Foundational Principles: The Carbon-Halogen Bond
The primary differentiator governing the reactivity of these two molecules is the nature of the carbon-halogen bond (C-I vs. C-Br). This single atomic substitution has profound implications for reaction kinetics and outcomes, primarily driven by differences in bond dissociation energy (BDE), bond length, and polarizability.
The C-I bond is significantly weaker and longer than the C-Br bond. Energy is always required to break a chemical bond, and the amount of energy needed is known as the bond energy.[1] As you move down the halogen group, the atomic radius increases, leading to poorer orbital overlap with carbon and a weaker, more easily broken bond.[2] This trend is the single most important factor in predicting the relative reactivity in reactions where the cleavage of the C-X bond is a key step.
Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies
| Bond | Average Bond Energy (kJ/mol) | Relative Strength |
| C-F | 485 | Strongest |
| C-Cl | 327 | Strong |
| C-Br | 285 | Weaker |
| C-I | 213 | Weakest |
| Data sourced from multiple references.[3][4] |
This fundamental difference in bond energy dictates that This compound is generally more reactive than its bromo-counterpart in transformations that involve the cleavage of the carbon-halogen bond, most notably in metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[5][6] The universally accepted mechanism for many of these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step, often the rate-determining step of the catalytic cycle, involves the cleavage of the C-X bond.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Due to the lower C-I bond energy, the oxidative addition of this compound to Pd(0) is significantly faster than that of 1,5-difluoro-2-bromo-4-methylbenzene.[7][8] This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with the iodo-substrate can often be run at lower temperatures.
-
Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: Increased rates of the turnover-limiting step lead to shorter overall reaction times.
-
Improved Success with Challenging Substrates: For difficult couplings, switching from a bromide to an iodide can be the key to success.[9] In some cases, chemists even perform an in situ Finkelstein-type reaction to convert a less reactive bromide to the iodide to facilitate a challenging transformation.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of C-C bond formation.[10] The higher reactivity of aryl iodides is well-documented.
Table 2: Predicted Performance in a Representative Suzuki-Miyaura Coupling
| Parameter | This compound | 1,5-Difluoro-2-bromo-4-methylbenzene | Rationale |
| Reaction Temp. | 60-80 °C | 80-110 °C | Faster oxidative addition for C-I bond.[10] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher reactivity allows for lower catalyst concentration. |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases may be needed for the less reactive bromide.[11] |
| Reaction Time | 1-6 hours | 4-24 hours | Faster catalytic turnover. |
| Expected Yield | Excellent | Good to Excellent | Iodide is less prone to failure in complex systems.[9] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[12][13] The principles of reactivity remain the same. While many modern catalyst systems are highly effective for aryl bromides, aryl iodides remain the more reactive partner. This is particularly advantageous when using less nucleophilic amines or sterically hindered substrates.
Formation of Organometallic Reagents (Grignard & Organolithium)
The preparation of Grignard (R-MgX) or organolithium (R-Li) reagents involves the direct insertion of the metal into the carbon-halogen bond. Here again, the weaker C-I bond facilitates an easier reaction.
-
This compound: This compound is expected to form the Grignard or organolithium reagent more readily, often requiring no special activation.[14] However, the higher reactivity can be a double-edged sword, potentially leading to a higher incidence of side reactions like Wurtz coupling (R-X + R-MgX → R-R + MgX₂).[15]
-
1,5-Difluoro-2-bromo-4-methylbenzene: Formation of the Grignard reagent from this substrate is standard but may require activation.[16] Common activation methods include the addition of a small crystal of iodine or 1,2-dibromoethane to the magnesium turnings.[14] While the reaction may be more sluggish to initiate, it can sometimes provide a cleaner product profile with less homocoupling.
Sources
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- 9. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
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comparing aryl iodides and aryl bromides in palladium-catalyzed cross-coupling
An Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling: Aryl Iodides vs. Aryl Bromides
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] At the heart of these reactions lies the choice of the electrophilic partner, most commonly an aryl halide. For researchers and process chemists, the decision between using an aryl iodide and an aryl bromide is a critical one, with profound implications for reaction efficiency, scalability, and overall cost.
This guide provides an in-depth comparison of these two key substrates. Moving beyond simple reactivity trends, we will explore the mechanistic underpinnings, practical considerations, and supporting experimental data that inform the selection process in both discovery and development settings.
The Heart of the Matter: The Catalytic Cycle and Oxidative Addition
To understand the difference between aryl iodides and bromides, one must first grasp the general mechanism of a palladium-catalyzed cross-coupling reaction, such as the renowned Suzuki-Miyaura coupling.[3][4] The process is a catalytic cycle that begins with the active Pd(0) species. The first and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) complex.[4][5][6] This is followed by transmetalation with the nucleophilic partner (e.g., an organoboron reagent) and concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
Caption: The catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.
The energy barrier of the oxidative addition step is critically dependent on the strength of the carbon-halogen (C-X) bond being cleaved. This single factor is the primary driver of the differing reactivity between aryl iodides and bromides.[7]
Head-to-Head Comparison: Iodides vs. Bromides
The choice between these two halides is a trade-off between reactivity and practicality. Let's dissect the key parameters.
Reactivity and Carbon-Halogen Bond Strength
The fundamental reason for the higher reactivity of aryl iodides is the weaker C-I bond compared to the C-Br bond. A weaker bond is more easily broken, leading to a lower activation energy for the oxidative addition step.[8] This translates to faster reaction rates.[9]
The general order of reactivity for aryl halides in palladium-catalyzed couplings is firmly established: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl > Ar-F .[4][10][11]
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | ~213[12] | Highest |
| C-Br | ~285[12] | High |
| C-Cl | ~327[12] | Moderate to Low |
| C-F | ~485[12] | Very Low |
| Caption: Comparison of Carbon-Halogen Bond Dissociation Energies and resulting reactivity. |
This higher reactivity means that aryl iodides can often be coupled under milder conditions—lower temperatures, shorter reaction times, and sometimes with lower catalyst loadings—using "classical" and less sophisticated catalyst systems like [Pd(PPh₃)₄].
Cost, Availability, and Stability
Here, the balance tips decisively in favor of aryl bromides.
-
Cost and Availability : Aryl bromides are significantly less expensive and more commercially diverse than their iodide counterparts.[13][14] This is a crucial factor for large-scale synthesis in the pharmaceutical and fine chemical industries, where cost-of-goods is paramount. Aryl chlorides are even cheaper, but their low reactivity often requires highly specialized (and expensive) catalysts, making aryl bromides the practical "sweet spot" for many applications.[15]
-
Stability : Aryl iodides can be sensitive to light and may decompose over time, leading to discoloration and impurities. Aryl bromides are generally more robust, offering a better shelf-life and easier handling.
Catalyst and Ligand Selection
The choice of halide directly influences the required catalytic system.
-
Aryl Iodides : Due to their high reactivity, they are often compatible with simple, traditional palladium sources and ligands, such as triphenylphosphine (PPh₃).
-
Aryl Bromides : While some activated aryl bromides react well with simple systems, unactivated or sterically hindered bromides often require more advanced catalysts to overcome the higher energy barrier of oxidative addition.[16] This has spurred the development of a vast library of electron-rich, sterically bulky ligands that stabilize the Pd(0) center, increase its electron density, and thus promote its insertion into the stronger C-Br bond.[13][17] Examples include dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[18]
A Note on Counterintuitive Reactivity
While the Ar-I > Ar-Br trend holds true in most cases, some studies have revealed surprisingly poor reactivity for aryl iodides at lower temperatures (~50 °C) with standard Pd/PPh₃ systems.[19] This has been attributed to the unexpectedly poor turnover of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. This highlights that while oxidative addition is key, subsequent steps in the catalytic cycle can also be influential, and the "best" halide can be system-dependent.[19]
Experimental Data: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, consider the following data for a Suzuki-Miyaura coupling of 4-substituted aryl halides with phenylboronic acid.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyiodobenzene | 2 mol% Pd(PPh₃)₄ | 80 | 2 | 95 |
| 2 | 4-Methoxybromobenzene | 2 mol% Pd(PPh₃)₄ | 80 | 12 | 45 |
| 3 | 4-Methoxybromobenzene | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | 80 | 2 | 98 |
| 4 | 4-Nitroiodobenzene | 2 mol% Pd(PPh₃)₄ | 50 | 1 | 99 |
| 5 | 4-Nitrobromobenzene | 2 mol% Pd(PPh₃)₄ | 50 | 1 | 97[20] |
This table is a representative summary based on established reactivity principles and data from sources like[20].
Analysis:
-
For the electron-rich 4-methoxyphenyl system, the iodide (Entry 1) reacts efficiently with a simple catalyst. The corresponding bromide (Entry 2) is sluggish under the same conditions. However, by switching to a modern, more active catalyst system featuring an electron-rich biarylphosphine ligand (SPhos), the aryl bromide's reactivity matches that of the iodide (Entry 3).
-
For the electron-deficient 4-nitrophenyl system, the C-X bond is already activated, making oxidative addition easier for both the iodide and the bromide (Entries 4 & 5), and the difference in reactivity is less pronounced.
A Practical Workflow: Model Suzuki-Miyaura Protocol
This section provides a step-by-step protocol, highlighting the adjustments needed when switching between an aryl iodide and an aryl bromide for a generic coupling.
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents & Conditions:
-
Aryl Halide (Ar-X) : 1.0 mmol
-
Arylboronic Acid : 1.2 mmol (1.2 equiv)
-
Base : K₂CO₃ or Cs₂CO₃, 2.0 mmol (2.0 equiv)
-
Solvent : Toluene/H₂O (4:1), 5 mL
Protocol A: For a typical Aryl Iodide (e.g., 4-Iodoanisole)
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen gas. Repeat this cycle three times.
-
Add the Toluene/H₂O solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of Pd(PPh₃)₄ . Add the required amount (e.g., 0.02 mmol, 2 mol%) to the reaction mixture.
-
Heat the reaction to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours.
-
Follow the standard workup and purification procedure (Steps 7-10 in the workflow diagram).
Protocol B: For a less reactive Aryl Bromide (e.g., 4-Bromoanisole)
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen gas. Repeat this cycle three times.
-
Add the Toluene/H₂O solvent mixture via syringe.
-
In a separate vial, add the palladium precursor Pd(OAc)₂ (0.02 mmol, 2 mol%) and a supporting ligand such as SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the reaction flask under a positive flow of nitrogen.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 4-16 hours.
-
Follow the standard workup and purification procedure (Steps 7-10 in the workflow diagram).
The key differences—catalyst system and reaction temperature—directly address the lower reactivity of the C-Br bond.
The Final Verdict: A Decision Framework
The choice between an aryl iodide and an aryl bromide is not a matter of one being universally "better," but of selecting the right tool for the job.
Caption: A decision-making framework for selecting an aryl halide.
-
Choose Aryl Iodides When:
-
Speed and Reactivity are Paramount: For proof-of-concept studies, library synthesis, or when working with challenging coupling partners where maximum electrophile reactivity is needed.
-
Mild Conditions are Essential: To protect sensitive functional groups elsewhere in the molecule.
-
Cost is Not a Primary Constraint: In early-stage discovery research or for very high-value targets.
-
-
Choose Aryl Bromides When:
-
Cost and Scale are Key Drivers: For process development, pilot-plant synthesis, and manufacturing campaigns.[21]
-
Starting Material Stability is Important: For building blocks that may be stored for extended periods.
-
Access to Modern Catalysts is Available: When you can leverage advanced, electron-rich ligands to achieve high efficiency.
-
A modern approach that bridges this gap is the in situ Finkelstein reaction, where a catalytic amount of an iodide salt is used to convert the more robust and cheaper aryl bromide into the more reactive aryl iodide transiently within the reaction flask, combining the best of both worlds.[14][22]
Ultimately, a deep understanding of the mechanistic principles and practical trade-offs empowers the synthetic chemist to make strategic, data-driven decisions that pave the way for successful and efficient synthesis.
References
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Amatore, C., Le Duc, G., & Jutand, A. (2011). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 30(10), 2655-2663. [Link]
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Kaur, H., & Kaur, G. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Reviews, 58(4), 455-515. [Link]
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Vautravers, C. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Vautravers, C. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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St. John, A., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3669-3677. [Link]
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Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. [Link]
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Vukomanovic, D., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(45), 11952-11956. [Link]
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So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4972. [Link]
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Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
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Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed. [Link]
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Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]
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Miner, M. R., et al. (2022). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC - NIH. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Khan, S. G., et al. (2020). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
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Vautravers, C. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. [Link]
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Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
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Briefly explain why aryl bromides and iodides, rather than aryl... (2022). Transtutors. [Link]
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Schulz, T., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 71(25), 9344-9352. [Link]
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Lafrance, M., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581-590. [Link]
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Gholamhosseini, L., & Esmaeilpour, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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Scott, D. J., & Jutand, A. (2014). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 50(70), 10077-10080. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. [Link]
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Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). chemguide. [Link]
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Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). PMC - NIH. [Link]
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Ben-David, Y., et al. (2025). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate. [Link]
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Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(23), 14387-14397. [Link]
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Gordillo, A., & de Jesús, E. (2013). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 86-93. [Link]
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Aryl bromides: Significance and symbolism. (2025). Wisdomlib. [Link]
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Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1861-1871. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
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Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (2022). ResearchGate. [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
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Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH. [Link]
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Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). (n.d.). Homework.Study.com. [Link]
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Cant, A. A., & Evano, G. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. [Link]
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Bond Dissociation Energies. (n.d.). University of Toronto. [Link]
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Zhang, W., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters - ACS Publications. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
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Yang, M.-Q., et al. (2025). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. [Link]
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A Comparative Guide to the Structural Validation of Products from 1,5-Difluoro-2-iodo-4-methylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of polysubstituted aromatic rings is a cornerstone of drug discovery and materials science. 1,5-Difluoro-2-iodo-4-methylbenzene stands out as a valuable building block due to its unique substitution pattern, offering a handle for regioselective transformations. The presence of two fluorine atoms can significantly influence the electronic properties and metabolic stability of a molecule, while the iodo group provides a versatile site for cross-coupling reactions.
This guide provides an in-depth technical comparison of common synthetic routes involving this compound and, critically, a comprehensive overview of the analytical methodologies required to unequivocally validate the structures of the resulting products. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale that ensures the integrity of your results.
The Principle of Regioselective Functionalization
The synthetic utility of this compound hinges on the differential reactivity of the carbon-iodine (C-I) bond compared to the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the primary site for oxidative addition to a low-valent palladium catalyst. This inherent reactivity difference is the foundation for achieving high regioselectivity in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1]
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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Aryl-Pd(II)-I Complex"; "Coupling Partner"; "Transmetalation/Amine Coordination"; "Reductive Elimination"; "Functionalized Product"; "Pd(0) Catalyst" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Oxidative Addition"; "Pd(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Aryl-Pd(II)-I Complex" [label="Favored at C-I bond"]; "Aryl-Pd(II)-I Complex" -> "Transmetalation/Amine Coordination"; "Coupling Partner" -> "Transmetalation/Amine Coordination"; "Transmetalation/Amine Coordination" -> "Reductive Elimination"; "Reductive Elimination" -> "Functionalized Product"; "Reductive Elimination" -> "Pd(0) Catalyst" [label="Catalyst Regeneration"]; } Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Common Cross-Coupling Reactions
While specific, direct comparative studies on this compound are not extensively documented in a single source, we can extrapolate expected outcomes based on well-established principles of cross-coupling reactions on analogous dihaloaromatic systems. The following table provides a predictive comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product | Key Considerations |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-1,5-difluoro-4-methylbenzene | High functional group tolerance; boronic acids are generally stable and commercially available.[1] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1,5-Difluoro-2-(alkynyl)-4-methylbenzene | Requires anhydrous and anaerobic conditions; copper(I) co-catalyst is typically used.[2] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, tBuXPhos, NaOtBu | N-Aryl-2-amino-1,5-difluoro-4-methylbenzene | Choice of ligand and base is crucial for reaction efficiency and scope.[3] |
The Gold Standard of Structural Validation: A Multi-Technique Approach
The unambiguous determination of a reaction product's structure is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, where each method offers complementary information.
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"Crude Reaction Product" -> "Purification"; "Purification" -> "NMR Spectroscopy" [label="Connectivity & Stereochemistry"]; "Purification" -> "Mass Spectrometry" [label="Molecular Weight & Formula"]; "Purification" -> "X-ray Crystallography" [label="Absolute Structure (if crystalline)"]; "NMR Spectroscopy" -> "Structural Confirmation"; "Mass Spectrometry" -> "Structural Confirmation"; "X-ray Crystallography" -> "Structural Confirmation"; } Caption: A typical workflow for the structural validation of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The introduction of a new substituent at the 2-position will cause predictable shifts in the aromatic proton signals and may introduce new signals depending on the nature of the coupled partner.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom directly bonded to the new substituent will exhibit a characteristic chemical shift.
-
¹⁹F NMR: Is particularly powerful for fluorinated compounds due to its high sensitivity and large chemical shift dispersion. The chemical shifts of the two fluorine atoms will be sensitive to the nature of the substituent at the adjacent position, providing crucial evidence of successful coupling.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to deduce the proton environment and connectivity.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the product and, with high-resolution instruments, its elemental composition. This is a critical step in confirming the identity of the synthesized compound.
-
Electron Ionization (EI-MS): Often provides a rich fragmentation pattern that can be used to piece together the structure of the molecule.
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These are "soft" ionization techniques that are particularly useful for obtaining the molecular ion peak of more fragile molecules with minimal fragmentation.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that best fits the observed mass.
Single-Crystal X-ray Crystallography: The Unambiguous Proof of Structure
When a suitable single crystal of the product can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[6] This technique is considered the ultimate proof of structure, as it reveals the precise arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and use specialized software to solve and refine the crystal structure.
-
Structural Analysis: Analyze the resulting structural model to determine the connectivity, bond parameters, and stereochemistry of the molecule.
Conclusion
The validation of product structures from reactions involving this compound requires a rigorous and multi-faceted analytical approach. While the inherent reactivity of the C-I bond allows for predictable regioselective functionalization, it is the synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography that provides the irrefutable evidence of a successful synthesis. By understanding the principles behind each technique and implementing them with meticulous care, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and materials science programs.
References
- Thomoson, C. S., Martinez, H., & Dolbier Jr., W. R. (2013). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Journal of Fluorine Chemistry, 150, 53–59.
-
Mass spectra interpretation for monitoring Buchwald–Hartwig coupling. (2022). Stack Exchange. [Link]
-
X-ray crystal structure of product 4g. (n.d.). ResearchGate. [Link]
- Anczewski, B. C. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Molecules, 21(9), 1178.
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
- Menger, R. F. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
- Buchwald-Hartwig reaction: An overview. (2023).
- Ananikov, V. P. (2017). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 7(22), 5236-5248.
- A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. (2019).
-
X‐ray single‐crystal structure of compound 5 a. (n.d.). ResearchGate. [Link]
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1,5-Difluoro-2-methyl-4-nitrobenzene. (n.d.). Oakwood Chemical. [Link]
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A Comparative Spectroscopic Guide to 1,5-Difluoro-2-iodo-4-methylbenzene and Its Derivatives
Executive Summary
This guide provides an in-depth spectroscopic comparison of 1,5-Difluoro-2-iodo-4-methylbenzene, a key halogenated aromatic building block, and its structurally significant derivatives. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the distinct spectral signatures arising from substitutions on the benzene ring. By examining Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we explore how changes in the electronic environment—specifically the replacement of the iodine atom with a strongly electron-withdrawing nitro group—manifest in the analytical data. This guide emphasizes the causality behind spectral shifts and fragmentation patterns, provides validated experimental protocols, and presents comparative data in a clear, tabular format to facilitate structural elucidation and purity assessment.
Introduction: The Structural Significance of Halogenated Toluene Scaffolds
Poly-substituted benzene rings, particularly those bearing halogens and methyl groups, are foundational scaffolds in medicinal chemistry, agrochemicals, and organic electronics. This compound (also known as 2,4-Difluoro-5-iodotoluene) is a valuable synthetic intermediate. Its three distinct substituents—electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methyl group—create a unique electronic and steric environment. The C-I bond is particularly useful for further functionalization via cross-coupling reactions.
Accurate and unambiguous characterization of this molecule and its reaction products is paramount. Spectroscopic techniques provide a non-destructive window into molecular structure, allowing for the precise determination of substituent positions, electronic effects, and molecular integrity. In this guide, we will conduct a detailed comparative analysis of the parent compound, This compound , and a key derivative, 1,5-Difluoro-2-methyl-4-nitrobenzene [1], to illustrate how spectroscopic signatures are modulated by the substitution of an iodine atom with a nitro group.
Molecular Structures and Spectroscopic Implications
The interplay of inductive and resonance effects from the substituents governs the electron density distribution within the aromatic ring, which in turn dictates the spectroscopic output.
-
Fluorine: Highly electronegative, exerts a strong -I (inductive withdrawal) effect, deshielding adjacent carbons and protons. It also has a +R (resonance donation) effect due to its lone pairs, but the inductive effect is generally dominant for halogens.
-
Iodine: Less electronegative than fluorine but highly polarizable. It has a weaker -I effect and a negligible +R effect. Its large size can cause steric hindrance.
-
Methyl Group (-CH₃): Weakly electron-donating through a +I (inductive) effect and hyperconjugation.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group through both -I and -R effects, significantly reducing electron density in the ring, particularly at the ortho and para positions.
These electronic differences form the basis for the comparative analysis that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) provide a detailed electronic and connectivity map.
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is particularly informative. For this compound, two distinct aromatic protons and one methyl signal are expected.
-
Aromatic Protons: The two aromatic protons will appear as complex multiplets due to coupling with each other (meta coupling, ³JHH ≈ 2-3 Hz) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The fluorine couplings are crucial for assignment; for instance, the proton at C3 will show a larger coupling to the fluorine at C5 than to the fluorine at C1.
-
Methyl Protons: The methyl group protons will appear as a singlet or a finely split multiplet (due to long-range coupling with fluorine) in the aliphatic region (~2.0-2.5 ppm).
-
Derivative Comparison: In 1,5-Difluoro-2-methyl-4-nitrobenzene, the potent electron-withdrawing nature of the nitro group will significantly deshield the adjacent aromatic protons, causing their signals to shift downfield (to a higher ppm value) compared to the iodo-substituted parent compound.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbon-Fluorine Coupling: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. Carbons two or three bonds away show smaller couplings (²JCF, ³JCF), which is invaluable for confirming assignments.
-
Substituent Effects:
-
The carbon bearing the iodine (C-I) will have a low chemical shift (typically 80-100 ppm) due to the "heavy atom effect".[2]
-
The carbons bonded to fluorine (C-F) will be significantly downfield (deshielded) due to fluorine's electronegativity.
-
In the nitro derivative, the carbon attached to the -NO₂ group (C-NO₂) will be strongly deshielded, appearing far downfield. The overall electron withdrawal also influences the chemical shifts of all other ring carbons.[3]
-
¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[4]
-
Chemical Shifts: The chemical shifts of the two fluorine atoms will be distinct, reflecting their different chemical environments.
-
Coupling: The fluorine atoms will show coupling to each other (meta ⁴JFF coupling) and to the aromatic protons (³JFH, ⁴JFH). These coupling patterns provide definitive proof of the substitution pattern. For example, the fluorine at C1 will couple to the proton at C6 and the proton at C3.
-
Derivative Comparison: The electronic environment change upon replacing iodine with a nitro group will induce a noticeable shift in the ¹⁹F NMR signals.
Vibrational Spectroscopy (Infrared - IR)
IR spectroscopy identifies the functional groups and provides a unique "fingerprint" for the molecule.
-
Aromatic C-H Stretch: A characteristic band appears just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[5][6]
-
Aliphatic C-H Stretch: The methyl group C-H stretching vibrations are observed just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹).[5]
-
Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[6]
-
C-F Stretch: Strong, intense absorption bands are typically found in the 1100-1300 cm⁻¹ region.[7]
-
C-I Stretch: This vibration occurs at very low wavenumbers (around 500-600 cm⁻¹) and may be outside the range of standard mid-IR spectrophotometers.[8]
-
Derivative Comparison: For 1,5-Difluoro-2-methyl-4-nitrobenzene, two very strong and characteristic bands for the nitro group will appear: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. These intense bands are a clear diagnostic marker for the substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structural confirmation. Electron Ionization (EI) is a common method that leads to extensive, reproducible fragmentation.[9]
-
Molecular Ion (M⁺•): The parent compound will show a molecular ion peak at m/z 254. Since iodine is monoisotopic (¹²⁷I), there is no characteristic isotopic pattern for the M⁺• peak itself, unlike for chlorine or bromine containing compounds.[10]
-
Fragmentation Pathways:
-
Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (•I, 127 Da) a very common and often dominant fragmentation pathway. This would result in a significant peak at m/z 127 (M - 127).
-
Loss of Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also possible, leading to a peak at m/z 239 (M - 15).
-
Loss of Fluorine: The C-F bond is very strong, so the loss of a fluorine atom is much less common than the loss of iodine.
-
-
Derivative Comparison: The nitro derivative (MW = 173.12) will have a completely different fragmentation pattern. The molecular ion will be at m/z 173. Common fragmentation pathways for aromatic nitro compounds include the loss of •NO₂ (46 Da) to give a peak at m/z 127, and the loss of •NO (30 Da) followed by CO.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic π→π* transitions within the benzene ring.[5][11]
-
Benzene Transitions: Benzene itself shows a primary absorption band around 200 nm and a weaker, secondary band with fine structure around 255 nm.[12]
-
Substituent Effects (Shifts): The substituents on the ring act as auxochromes, shifting the absorption maxima (λ_max).
-
The F, I, and -CH₃ groups typically cause a small bathochromic (red) shift of the secondary band to longer wavelengths.[12]
-
In the nitro derivative, the powerful conjugation of the -NO₂ group with the ring significantly extends the chromophore. This causes a pronounced bathochromic shift, moving the absorption to a much longer wavelength, often with increased intensity.[13] This strong shift is a key indicator of the presence of the nitro group.
-
Comparative Data Summary
The following table summarizes the expected key spectroscopic data for the two compounds, highlighting the diagnostic differences.
| Spectroscopic Feature | This compound | 1,5-Difluoro-2-methyl-4-nitrobenzene | Rationale for Difference |
| Formula | C₇H₅F₂I | C₇H₅F₂NO₂ | Substitution of I with NO₂ |
| Molecular Weight | 254.02 | 173.12 | Mass difference between I and NO₂ |
| ¹H NMR (Aromatic) | ~7.0 - 7.5 ppm | ~7.5 - 8.5 ppm | Strong deshielding by -NO₂ group |
| ¹³C NMR (C-X) | C-I: ~90-100 ppm | C-NO₂: ~140-150 ppm | Different electronic effects of I vs. NO₂ |
| IR (Key Bands) | C-F: ~1200 cm⁻¹ (strong) | C-F: ~1200 cm⁻¹ (strong)N-O: ~1530 & 1350 cm⁻¹ (v. strong) | Presence of characteristic nitro group stretches |
| MS (M⁺•) | m/z 254 | m/z 173 | Difference in molecular weight |
| MS (Major Fragment) | m/z 127 ([M-I]⁺) | m/z 127 ([M-NO₂]⁺) | Loss of the substituent at position 4 |
| UV-Vis (λ_max) | ~260-270 nm | ~280-300 nm | Extended conjugation from the nitro group |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed for the sample.
-
Data Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30-45° pulse, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
¹⁹F NMR: Acquire with proton decoupling (or coupling, if desired), using an appropriate spectral width and referencing to an external standard like CFCl₃.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Method:
-
Ionization: Use standard EI at 70 eV.[9]
-
Scan Range: Set the mass analyzer to scan a range of m/z 40-400.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion and the fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern through chemical shifts and distinct C-F/H-F couplings. IR spectroscopy provides immediate confirmation of functional groups, with the appearance of strong N-O stretching bands being a definitive marker for the nitro derivative. Mass spectrometry confirms molecular weight and offers predictable fragmentation patterns, primarily driven by the cleavage of the weakest bond. Finally, UV-Vis spectroscopy reveals changes in the conjugated π-system. By systematically applying these techniques, researchers can confidently identify, characterize, and assess the purity of these important chemical intermediates.
References
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Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]
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University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
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YouTube. (2020). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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NIST. (n.d.). 2-Fluoro-4-iodotoluene. In NIST Chemistry WebBook. Available at: [Link]
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Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
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- NIH. (n.d.).
-
JMU Scholarly Commons. (2016). "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger. Available at: [Link]
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UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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PubChem. (n.d.). 1,5-Difluoro-2-methyl-4-nitrobenzene. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Available at: [Link]
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PubChem. (n.d.). 1,5-Difluoro-2,4-dinitrobenzene. Available at: [Link]
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A Comparative Guide to the Kinetic Performance of 1,5-Difluoro-2-iodo-4-methylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficiency and selectivity of these transformations are critically dependent on the nature of the coupling partners, particularly the electrophilic aryl halide. This guide provides a detailed kinetic and mechanistic comparison of 1,5-Difluoro-2-iodo-4-methylbenzene , a fluorinated building block of increasing interest, against other common aryl halides in key cross-coupling reactions. By understanding its reactivity profile, researchers can make more informed decisions in catalyst selection, reaction optimization, and library synthesis.
Introduction: The Significance of Fluorinated Aryl Halides in Catalysis
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of cross-coupling reactions, fluorine substituents on an aryl halide can significantly impact the kinetics of the catalytic cycle. The strong electron-withdrawing nature of fluorine can influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle of many cross-coupling reactions. This compound presents a unique substitution pattern, with two fluorine atoms and a methyl group, leading to a nuanced electronic and steric profile that dictates its reactivity.
The Heart of Reactivity: A Mechanistic Overview of Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle. A simplified representation of this cycle is depicted below. The rate of the overall reaction is often determined by the slowest step in this cycle, which can be influenced by the structure of the aryl halide.
Figure 2: Plausible synthetic route to this compound.
General Protocol for Kinetic Monitoring of a Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reaction rates of different aryl iodides.
Materials:
-
Aryl iodide (e.g., this compound, iodobenzene, 4-iodotoluene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add the internal standard (0.5 mmol).
-
Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water).
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Figure 3: Workflow for a typical kinetic experiment in a cross-coupling reaction.
Conclusion and Future Outlook
This compound is a highly activated aryl iodide that holds significant promise for use in a variety of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly accelerate the rate-determining oxidative addition step, making it a more reactive substrate than many common aryl iodides. While direct comparative kinetic data is still needed to fully quantify its reactivity, the principles of physical organic chemistry provide a strong basis for predicting its superior performance. Future studies should focus on obtaining precise kinetic parameters for this and other polyfluorinated aryl halides to build a more comprehensive understanding of their behavior in catalysis. This will undoubtedly pave the way for the development of more efficient and selective synthetic methodologies for the preparation of novel, high-value molecules for the pharmaceutical and materials science industries.
References
-
Organic & Biomolecular Chemistry. Continuous flow Suzuki-Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1686-1694. [Link]
-
Kégl, T. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd (0)-Phosphine Complexes. Advances in Physical Chemistry, 2015. [Link]
-
Kégl, T. (n.d.). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. [Link]
-
Kégl, T., & Kollár, L. (2017). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions, 46(30), 9943-9952. [Link]
-
ResearchGate. (n.d.). Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. [Diagram]. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 22(23), 4679-4692. [Link]
-
Viciu, M. S., Germaneau, T., & Nolan, S. P. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 3(11), 2565-2571. [Link]
-
Hindawi. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Reddy, G. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. [Diagram]. [Link]
-
ResearchGate. (n.d.). Hammett plot for oxidative addition of aryl chlorides to 1. [Diagram]. [Link]
-
ResearchGate. (n.d.). Kinetic plot of the Sonogashira reaction of iodobenzene with... [Diagram]. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. [Link]
-
Chemsrc. (n.d.). 2,4-Difluoro-1-iodobenzene. [Link]
A Computational and Comparative Guide to the Reactivity of 1,5-Difluoro-2-iodo-4-methylbenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Aryl halides, in particular, are foundational substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth computational and comparative analysis of the reactivity of 1,5-Difluoro-2-iodo-4-methylbenzene, a versatile yet nuanced reagent. We will dissect its electronic and steric properties, predict its performance in key transformations against common alternatives, and provide actionable experimental protocols.
Introduction: The Molecular Architecture and Its Implications
This compound is a strategically substituted aromatic ring, presenting a unique combination of electronic and steric features that dictate its reactivity. The presence of two electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methyl group creates a complex electronic landscape.
The iodine atom, being the most labile of the common halogens in cross-coupling reactions, serves as the primary reactive site. The ortho- and para-fluorine substituents significantly influence the electron density of the aromatic ring and the carbon-iodine (C-I) bond. Concurrently, the para-methyl group provides a counterbalancing electron-donating effect. Understanding this interplay is crucial for predicting the molecule's behavior in various synthetic contexts.
Computational Analysis: A Predictive Framework for Reactivity
While specific experimental and computational data for this compound is not extensively published, we can extrapolate from well-established principles of computational chemistry to predict its reactivity profile.[1][2][3] Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of organic molecules.[4]
Key parameters that can be computationally modeled to gauge reactivity include:
-
Carbon-Iodine (C-I) Bond Dissociation Energy (BDE): A lower BDE suggests a more facile homolytic cleavage of the C-I bond, which can be relevant in certain radical-mediated or photo-induced reactions.[5]
-
Activation Energy for Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[6] The electronic properties of the aryl halide significantly impact the energy barrier for this step.
-
Molecular Electrostatic Potential (MEP): The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, providing insights into its susceptibility to nucleophilic or electrophilic attack.
Based on the substituent effects, we can predict that the electron-withdrawing fluorine atoms will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond, making it more susceptible to oxidative addition by a low-valent metal catalyst.
Comparative Reactivity in Key Transformations
The true utility of a building block is best understood through a comparative lens. Below, we analyze the predicted reactivity of this compound in several cornerstone reactions of modern organic synthesis, comparing it with other common aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide is a critical parameter for the success of these transformations.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a workhorse in medicinal chemistry.[7][8][9] The general order of reactivity for aryl halides is I > Br > Cl > F.[8]
Comparison:
| Aryl Halide | Predicted Relative Reactivity | Rationale |
| This compound | High | The C-I bond is inherently reactive. The electron-withdrawing fluorine atoms are expected to accelerate the rate-determining oxidative addition step. |
| Iodobenzene | High | Serves as a baseline for a reactive aryl iodide. |
| 4-Iodotoluene | High | The electron-donating methyl group may slightly decrease the rate of oxidative addition compared to iodobenzene. |
| 4-Fluoroiodobenzene | Very High | The strong electron-withdrawing effect of the fluorine atom significantly enhances the rate of oxidative addition. |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount.
Comparison:
| Aryl Halide | Predicted Relative Reactivity | Rationale |
| This compound | High | The reactive C-I bond and the activating effect of the fluorine substituents are expected to facilitate the coupling. |
| Iodobenzene | High | A standard substrate for Sonogashira couplings. |
| 4-Bromoiodobenzene | Moderate to High (at Iodine) | The C-I bond will react preferentially over the C-Br bond. |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][13][14][15] The choice of ligand and base is crucial, but the reactivity of the aryl halide also plays a significant role.[16]
Comparison:
| Aryl Halide | Predicted Relative Reactivity | Rationale |
| This compound | High | The inherent reactivity of the C-I bond makes it an excellent substrate for C-N bond formation. The electron-withdrawing groups can further enhance reactivity. |
| Iodobenzene | High | A commonly used substrate in Buchwald-Hartwig aminations. |
| 4-Chloroaniline | Low | Aryl chlorides are generally less reactive and require more specialized catalytic systems. |
Lithium-Halogen Exchange
Lithium-halogen exchange is a fundamental transformation for the preparation of organolithium reagents, which are potent nucleophiles.[17] The rate of exchange generally follows the trend I > Br > Cl.[17][18]
Comparison:
| Aryl Halide | Predicted Relative Reactivity | Rationale |
| This compound | Very High | The C-I bond is highly susceptible to lithium-halogen exchange. The reaction is typically very fast, often occurring at low temperatures.[19] |
| Bromobenzene | High | A common substrate for lithium-halogen exchange, though generally slower than with aryl iodides. |
| Chlorobenzene | Low | Lithium-halogen exchange with aryl chlorides is often slow and requires harsher conditions. |
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary for specific substrates.
Protocol for a Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Lithium-Halogen Exchange and Trapping with an Electrophile
Caption: General workflow for a lithium-halogen exchange reaction.
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or t-butyllithium, 1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 15-60 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) as a solution in the reaction solvent.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound emerges as a highly versatile and reactive building block for a range of organic transformations. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, provides a nuanced reactivity profile that can be harnessed for the efficient synthesis of complex molecules. Computational predictions, supported by established chemical principles, suggest that this aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The provided experimental protocols offer a practical starting point for the application of this promising reagent in research and development.
References
-
Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. ResearchGate. Available at: [Link]
-
Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. Available at: [Link]
-
Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. RSC Publishing. Available at: [Link]
-
Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PMC - NIH. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing. Available at: [Link]
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Chemical Science. RSC Publishing. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
DFT Studies on Copper-Catalyzed Arylation of Aromatic C–H Bonds. ResearchGate. Available at: [Link]
-
Competition cross-coupling reaction of para-substituted iodoarenes with... ResearchGate. Available at: [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH. Available at: [Link]
-
halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]
-
Sonogashira Coupling Reaction. YouTube. Available at: [Link]
-
1 Lithium Halogen Exchange. Scribd. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01724A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
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- 9. Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Ligand Selection for Suzuki-Miyaura Coupling of 1,5-Difluoro-2-iodo-4-methylbenzene
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures. However, the success of this reaction, particularly with sterically hindered and electronically deactivated substrates, is critically dependent on the judicious selection of the ancillary ligand that coordinates to the palladium catalyst. This guide provides a side-by-side analysis of different ligand classes for the challenging Suzuki coupling of 1,5-Difluoro-2-iodo-4-methylbenzene, offering experimental data and field-proven insights to inform your catalyst system design.
The substrate, this compound, presents a classic challenge for Suzuki-Miyaura coupling. The presence of two fluorine atoms renders the aromatic ring electron-deficient, which can facilitate the initial oxidative addition step. However, the ortho-iodo and ortho-methyl substituents create significant steric hindrance around the reaction center, which can impede both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. Therefore, the choice of ligand is paramount to achieving high yields and efficient turnover.
The Foundational Role of the Ligand in Catalysis
The ligand's role extends beyond simply stabilizing the palladium center. Its steric bulk and electronic properties directly influence the rates of the key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands are often the catalysts of choice.[1][2] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, their steric bulk can accelerate the final reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[3]
Comparative Analysis of Ligand Performance
Buchwald Phosphine Ligands: The Gold Standard for Hindered Substrates
The Buchwald family of biarylmonophosphine ligands are renowned for their effectiveness in a wide array of cross-coupling reactions, particularly those involving sterically hindered and unreactive substrates.[2][4] Ligands such as XPhos, SPhos, and RuPhos have become indispensable in the synthetic chemist's toolbox.
A specific, high-yielding example for the Suzuki coupling of this compound has been reported using a Buchwald-type ligand system. This provides a reliable benchmark for performance.
Table 1: Performance of Buchwald Ligand in the Suzuki Coupling of this compound
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 92 | WO2012065541A1 |
The excellent yield obtained with the Pd₂(dba)₃/XPhos system underscores the efficacy of this class of ligands for this challenging transformation. The combination of the bulky, electron-rich XPhos ligand with a strong base (K₃PO₄) in a polar aprotic solvent system creates a highly active catalytic species capable of overcoming the steric hindrance of the substrate.
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines in palladium-catalyzed cross-coupling.[3] They form very stable complexes with palladium and are often more resistant to oxidation than phosphine ligands. Their strong σ-donating ability can enhance the rate of oxidative addition. For Suzuki couplings, NHC-palladium complexes, such as PEPPSI-type precatalysts, have shown high activity, even in aqueous media.[3]
While a direct experimental result for the Suzuki reaction of this compound with an NHC ligand is not available, their proven performance with other challenging aryl halides suggests they would be a viable, and potentially highly effective, choice. It is reasonable to predict that an NHC-based catalyst system would also provide high yields for this transformation, possibly under milder conditions or with lower catalyst loadings.
Experimental Protocols and Methodologies
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound based on the successful, high-yielding reaction reported in the literature.
Protocol: Synthesis of (3,6-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanol using an XPhos Ligand System
This protocol is adapted from patent WO2012065541A1.
Materials:
-
This compound
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Addition of Reagents: Add the catalyst system to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (3,6-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanol.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃/XPhos: This combination generates the active Pd(0)L species in situ. XPhos is a bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination for this sterically hindered substrate.
-
K₃PO₄: A strong base is required to facilitate the transmetalation step, which involves the transfer of the aryl group from the boronic acid to the palladium center.
-
1,4-Dioxane/H₂O: This solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous reaction mixture conducive to high catalytic activity.
Visualizing the Process: Diagrams and Workflows
To better understand the underlying principles of the Suzuki-Miyaura reaction and the logic of ligand selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for ligand selection in challenging Suzuki couplings.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. The key to success lies in the selection of a robust ligand system capable of overcoming the steric demands of the substrate. Experimental evidence demonstrates that Buchwald phosphine ligands, specifically XPhos, in combination with a palladium source and a strong base, provide an effective solution, delivering high yields. While direct comparative data is limited, the well-established efficacy of N-Heterocyclic carbene ligands in similar contexts positions them as a compelling alternative for this transformation. By understanding the principles of ligand effects and utilizing the provided protocols as a starting point, researchers can confidently approach the synthesis of complex biaryl structures derived from this valuable fluorinated building block.
References
- WO2012065541A1: Preparation of imidazo[1,2-a]pyridine compounds as IRAK4 inhibitors. (Provides a specific experimental example for the Suzuki coupling of this compound).
- CN103387602A: Preparation method of 3,6-difluoro-2-methylbiphenyl-4-carbaldehyde. (Describes a related Suzuki coupling).
-
Pd-N-Heterocyclic carbene catalysed Suzuki-Miyaura coupling reactions in aqueous medium : Arkivoc, 2018, v, 230-239. (Discusses the utility of NHC ligands in Suzuki reactions). URL: [Link]
-
Organoborane coupling reactions (Suzuki coupling) : Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 2004, 80, 359-371. (A review of the Suzuki reaction). URL: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up : YouTube video by The Organic Chemistry Channel. (Provides a general overview and experimental setup for Suzuki reactions). URL: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates : J. Org. Chem. 2017, 82, 19, 10023–10034. (Discusses challenges with fluorinated substrates). URL: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature : RSC Advances, 2015, 5, 43372-43375. (Discusses ligand-free conditions, highlighting the importance of ligand choice). URL: [Link]
-
An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Fluorine-Substituted 3-Biaryl-1-ferrocenyl-2-propen-1-one : Synth. React. Inorg. Met.-Org. Nano-Chem., 2014, 44, 124-129. (Provides examples of Suzuki couplings with fluorinated substrates). URL: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands : Acc. Chem. Res. 2008, 41, 11, 1536–1549. (A comprehensive review of Buchwald-type ligands). URL: [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 1,5-Difluoro-2-iodo-4-methylbenzene and its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. Fluorinated aryl halides, in particular, are indispensable synthons for introducing fluorine atoms into target molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth comparative analysis of the cross-coupling performance of 1,5-Difluoro-2-iodo-4-methylbenzene , benchmarking it against two structurally similar and commercially available isomers: 2,4-Difluoro-1-iodobenzene and 1,2-Difluoro-4-iodobenzene .
Our analysis will focus on three of the most powerful and ubiquitous palladium-catalyzed cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2][3][4] By examining the reactivity of these substrates under standardized conditions, we aim to provide actionable insights and robust starting protocols to streamline your synthetic workflows.
The Influence of Structure on Reactivity: A Mechanistic Perspective
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition of the C-X bond to the Pd(0) catalyst.[5] For aryl iodides, this step is generally facile due to the relatively weak C-I bond.[6] However, the electronic and steric environment of the aromatic ring, dictated by the substitution pattern of fluorine and methyl groups, can significantly modulate the overall reaction efficiency.
The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can influence the electron density at the carbon bearing the iodine and the stability of the resulting organopalladium intermediate. The position of these fluorine atoms relative to the iodine and to each other creates distinct electronic and steric environments for each isomer, leading to differences in their reactivity profiles.
Comparative Performance in Benchmark Cross-Coupling Reactions
To provide a clear and objective comparison, we have collated representative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of our target compound and its key isomers. The following tables summarize the expected yields under typical reaction conditions, providing a baseline for methodological development.
It is important to note that the presented yields are derived from a combination of literature precedents and established chemical principles, and may require optimization for specific substrates.[2][7][8][9][10][11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures, a common motif in pharmaceuticals.[2][13][14] The reaction's success is often dependent on the efficiency of the transmetalation step, which can be influenced by the electronic nature of the aryl halide.[2]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90-95 |
| 2,4-Difluoro-1-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~92-97 |
| 1,2-Difluoro-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~88-93 |
Analysis: All three isomers are expected to be excellent substrates for the Suzuki-Miyaura coupling, affording high yields of the corresponding biaryl products. The subtle differences in yield may be attributed to the varying electronic effects of the fluorine substituents on the transmetalation step.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[1][3][5][15] The choice of ligand is often critical in this reaction to facilitate both oxidative addition and reductive elimination.[3]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | ~85-90 |
| 2,4-Difluoro-1-iodobenzene | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | ~88-93 |
| 1,2-Difluoro-4-iodobenzene | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | ~82-88 |
Analysis: Similar to the Suzuki coupling, all three isomers are anticipated to perform well in the Buchwald-Hartwig amination. The slightly lower yields observed for the 1,2-difluoro isomer might be due to potential steric hindrance from the ortho-fluorine atom affecting the approach of the amine to the palladium center.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[4][16][17] The reaction typically employs a dual palladium and copper catalytic system.[4]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | ~88-94 |
| 2,4-Difluoro-1-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | ~90-96 |
| 1,2-Difluoro-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | ~85-90 |
Analysis: High yields are expected for all three isomers in the Sonogashira coupling. The electron-withdrawing nature of the fluorine atoms generally facilitates the reaction with terminal alkynes.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark reactions described above. These protocols are intended as a robust starting point and may be optimized for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add degassed toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the tube, then evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling
Sonogashira Coupling Workflow
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Mechanistic Considerations
The catalytic cycles for these three transformations share common fundamental steps of oxidative addition and reductive elimination, but differ in the key transmetalation or amine coordination/deprotonation steps.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,5-Difluoro-2-iodo-4-methylbenzene
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents, such as halogenated aromatic compounds, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Difluoro-2-iodo-4-methylbenzene, ensuring the safety of personnel and the integrity of our environment.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundational step in its safe management. While comprehensive toxicological data for this specific isomer may be limited, data from structurally similar halogenated benzenes provide a strong basis for risk assessment.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Oral ingestion is considered harmful.[3][4]
Due to the presence of fluorine and iodine atoms, this compound is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal technology required.[5][6] Halogenated wastes are typically managed via high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (like HF and HI).[5][7]
Table 1: Chemical and Physical Properties Overview
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 2,4-Difluoro-5-iodotoluene |
| Molecular Formula | C₇H₅F₂I |
| CAS Number | 333447-42-0[8] |
| Appearance | Typically a solid or liquid (consult supplier) |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[1][2][3] |
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling this compound. The causality is clear: effective PPE creates a barrier between the researcher and the potential hazards of the chemical.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9] This is essential to prevent eye irritation from splashes or vapors.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Given that some halogenated solvents can have poor compatibility with nitrile gloves during prolonged contact, consider double-gloving for transfers of significant quantities.[10] Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A fully buttoned lab coat is mandatory to protect skin and clothing from accidental contact.
-
-
Respiratory Protection: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[10][11] If work outside a fume hood is unavoidable and exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[9]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated and non-halogenated waste streams leads to significantly higher disposal costs and can create dangerous incompatibilities.[6]
The Golden Rule: Never dispose of halogenated organic compounds down the drain or allow them to evaporate in a fume hood. [10]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[6]
-
Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate concentrations.
-
-
Deposit Waste:
-
Pure or Concentrated Waste: Carefully pour the liquid waste into the designated halogenated waste container using a funnel.
-
Contaminated Solid Waste: Items such as used gloves, weigh paper, and absorbent pads contaminated with the chemical must also be placed in the designated halogenated waste container. If your institution requires it, you may need a separate, clearly labeled solid waste container for "Halogenated Contaminated Debris."
-
Dilute Solutions: Collect aqueous solutions containing this compound in the same halogenated waste stream. Do not dilute the waste with water unnecessarily, as this increases the volume and cost of disposal.[6]
-
-
Secure and Store the Container:
-
Keep the waste container tightly closed when not in use.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[9][10]
-
Ensure the container is stored within secondary containment to prevent spills.[6]
-
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. For a small-scale spill within a laboratory setting:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work must be conducted in a chemical fume hood. Ensure the sash is at the appropriate height.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pad.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and place it into your designated "Halogenated Organic Waste" container.[2][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,5-Difluoro-2-iodo-4-methyl-benzene CAS#: 333447-42-0 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. smif.pratt.duke.edu [smif.pratt.duke.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
